molecular formula C8H5BrN2O B1292657 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 757978-33-9

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1292657
CAS No.: 757978-33-9
M. Wt: 225.04 g/mol
InChI Key: YLZQPOVEHGBMFG-UHFFFAOYSA-N
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Description

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQPOVEHGBMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646923
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757978-33-9
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, is a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features allow for the synthesis of a diverse range of compounds, most notably potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of FGFR inhibitors. Furthermore, it elucidates the critical role of the FGFR signaling pathway in cellular processes and its implications in oncology.

Chemical and Physical Properties

This compound is a solid, off-white to yellow compound. Its core structure is a pyrrolo[2,3-b]pyridine, also known as 7-azaindole, which is a bicyclic aromatic heterocycle. The presence of a bromine atom at the 5-position and a carbaldehyde group at the 3-position provides key reactive handles for further chemical modifications.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O--INVALID-LINK--
Molecular Weight 225.04 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 757978-33-9--INVALID-LINK--
Appearance Off-white to yellow solid--INVALID-LINK--
Melting Point 178.0 to 182.0 °C (for the parent compound 5-bromo-1H-pyrrolo[2,3-b]pyridine)--INVALID-LINK--
Boiling Point (Predicted) 282.1±20.0 °C--INVALID-LINK--
Density (Predicted) 1.819±0.06 g/cm³--INVALID-LINK--

Spectroscopic Data (Parent Compound: 5-bromo-1H-pyrrolo[2,3-b]pyridine)

¹H NMR (400 MHz, DMF-d₇) δ (ppm) ¹³C NMR (100.58 MHz, DMF-d₇) δ (ppm)
11.91 (bs, 1H, NH)Data not explicitly provided in search results
8.30 (d, J = 2.2 Hz, 1H, H6)
8.20 (d, J = 2.0 Hz, 1H, H4)
7.63 (t, J = 2.8 Hz, 1H, H2)
6.49 (dd, J = 3.5, 1.8 Hz, 1H, H3)

Source:[1]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] This reaction introduces a formyl group onto the pyrrolo[2,3-b]pyridine ring system, typically at the C3 position.

Reaction Scheme:

G cluster_1 cluster_2 cluster_3 5-bromo-1H-pyrrolo[2,3-b]pyridine reagents POCl₃, DMF 5-bromo-1H-pyrrolo[2,3-b]pyridine->reagents This compound reagents->this compound

Synthesis of the title compound.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis of a Pyrrolo[2,3-b]pyridine-based FGFR Inhibitor via Knoevenagel Condensation

The aldehyde functionality of this compound is a versatile handle for C-C bond formation. The Knoevenagel condensation with an active methylene compound is a common strategy to build the core structure of many FGFR inhibitors.[3]

Reaction Scheme:

G cluster_1 cluster_2 cluster_3 cluster_4 aldehyde active_methylene Active Methylene Compound aldehyde->active_methylene + reagents Piperidine, Ethanol active_methylene->reagents product FGFR Inhibitor Core Structure reagents->product FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Angiogenesis) ERK->CellResponse PIP2 PIP₂ PLCg->PIP2 IP3 IP₃ PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to PKC PKC IP3->PKC DAG->PKC PKC->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Experimental_Workflow Start Start: This compound Step1 Step 1: Knoevenagel Condensation with Active Methylene Compound Start->Step1 Intermediate1 Intermediate: α,β-Unsaturated Product Step1->Intermediate1 Step2 Step 2: Suzuki or Sonogashira Coupling at C5-Bromo Position (Optional) Intermediate1->Step2 Intermediate2 Intermediate: C5-Substituted Product Step2->Intermediate2 Step3 Step 3: Further Functionalization (e.g., Amide Coupling, Reduction) Intermediate2->Step3 FinalProduct Final Product: FGFR Inhibitor Step3->FinalProduct Purification Purification: Column Chromatography, Recrystallization FinalProduct->Purification Analysis Analysis: NMR, Mass Spectrometry, HPLC Purification->Analysis

References

Elucidation of the Molecular Architecture: A Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic compound. Also known as 5-bromo-7-azaindole-3-carbaldehyde, this molecule belongs to the 7-azaindole class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3][4][5] This document outlines the synthetic route, detailed spectral analysis for structure confirmation, and the biological context of this important scaffold.

Molecular Structure and Properties

This compound possesses a fused bicyclic system consisting of a pyridine ring and a pyrrole ring. The bromine atom is substituted at the 5-position of the pyrrolo[2,3-b]pyridine core, and a carbaldehyde (formyl) group is attached to the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[6][7]
Molecular Weight 225.04 g/mol [6][7]
IUPAC Name This compound[6][7]
CAS Number 757978-33-9[6][7][8][9]
Appearance White to yellow or orange powder/crystal[10][11]

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole).[10][12][13][14][15] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a tertiary amide (such as N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This electrophile then attacks the electron-rich C3 position of the 7-azaindole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add N,N-dimethylformamide (3.0 equivalents) dropwise.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 5-bromo-1H-pyrrolo[2,3-b]pyridine 5-bromo-1H-pyrrolo[2,3-b]pyridine Formylation Electrophilic Attack at C3 5-bromo-1H-pyrrolo[2,3-b]pyridine->Formylation DMF_POCl3 DMF / POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Formation DMF_POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Hydrolysis Formylation->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with a comparison to the experimental data for the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine.[2][5]

Table 2: ¹H NMR Spectral Data (Predicted for Product, Experimental for Starting Material)

Proton5-bromo-1H-pyrrolo[2,3-b]pyridine (Experimental, in DMF-d₇)[2][5]This compound (Predicted)
H1 (NH)11.91 (bs, 1H)~12.0 (bs, 1H)
H27.63 (t, J = 2.8 Hz, 1H)~8.0-8.2 (s, 1H)
H36.50 (m, 1H)-
H48.20 (d, J = 2.0 Hz, 1H)~8.3-8.5 (d, 1H)
H68.30 (d, J = 2.2 Hz, 1H)~8.4-8.6 (d, 1H)
CHO-~9.9-10.1 (s, 1H)

Note: Predicted shifts are estimations and may vary based on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data (Predicted for Product, Experimental for Starting Material)

Carbon5-bromo-1H-pyrrolo[2,3-b]pyridine (Experimental, in DMF-d₇)[2][5]This compound (Predicted)
C2128.2~135-140
C3100.0~115-120
C3a122.1~125-130
C4130.3~130-135
C5111.1~110-115
C6142.9~145-150
C7a147.5~150-155
CHO-~185-190

Note: Predicted shifts are estimations and may vary based on the solvent and experimental conditions.

The introduction of the electron-withdrawing aldehyde group at the C3 position is expected to cause a significant downfield shift for the adjacent C2 and the C2-H proton. The aldehyde proton will appear as a singlet in the downfield region of the ¹H NMR spectrum, and the carbonyl carbon will be observed in the characteristic downfield region of the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of approximately equal intensity, which is characteristic of the presence of a single bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺ (C₈H₅⁷⁹BrN₂O)⁺223.9585
[M+2]⁺ (C₈H₅⁸¹BrN₂O)⁺225.9565
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (pyrrole)3200-3400
C=O stretch (aldehyde)1670-1700
C=C and C=N stretches (aromatic rings)1400-1600
C-H stretch (aromatic)3000-3100
C-Br stretch500-600

Biological Significance and Signaling Pathways

The 7-azaindole scaffold, the core of this compound, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2][3][4][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.

Derivatives of the 7-azaindole scaffold have been investigated as inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK).[16][17] Aberrant FGFR signaling is implicated in the development and progression of several cancers, while the JAK-STAT pathway is crucial for cytokine signaling and immune responses.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds JAK JAK Receptor->JAK Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression STAT_dimer->Gene_Expression Translocates to Nucleus & Regulates 7_azaindole 7-Azaindole Inhibitor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative) 7_azaindole->Receptor Inhibits 7_azaindole->JAK Inhibits

Caption: Role of 7-azaindole derivatives as kinase inhibitors in signaling pathways.

Conclusion

The structural elucidation of this compound is readily achieved through a combination of synthetic chemistry and modern spectroscopic techniques. The Vilsmeier-Haack reaction provides a reliable route to this compound, and its structure can be confidently assigned based on NMR, MS, and IR data. The significance of the 7-azaindole core in drug discovery, particularly in the development of kinase inhibitors, underscores the importance of understanding the chemistry and properties of derivatives such as the title compound. This guide serves as a comprehensive resource for researchers working with this valuable heterocyclic building block.

References

An In-depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS Number: 757978-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-bromo-7-azaindole-3-carbaldehyde, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, 1H-pyrrolo[2,3-b]pyridine or 7-azaindole, is recognized as a "privileged scaffold". This is due to its ability to mimic the purine structure of ATP, enabling it to effectively bind to the hinge region of various protein kinases.[1] Consequently, this compound serves as a critical building block in the synthesis of potent and selective kinase inhibitors for therapeutic applications, particularly in oncology.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel kinase inhibitors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and its precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine, is presented below.

Table 1: Physicochemical Properties

PropertyThis compound5-bromo-1H-pyrrolo[2,3-b]pyridine
CAS Number 757978-33-9183208-35-7
Molecular Formula C₈H₅BrN₂O[2]C₇H₅BrN₂
Molecular Weight 225.04 g/mol [2]197.04 g/mol [3]
Appearance SolidWhite to Yellow to Orange powder to crystal
Purity Typically >97%>98.0%

Table 2: Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine

TypeData
¹H NMR (DMF-d₇) δ 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³)[3]
¹³C NMR (DMF-d₇) δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³)[3]
Elemental Analysis Calculated for C₇H₆BrN₂: C 42.67, H 2.56, N 14.22%; Found: C 42.58, H 2.62, N 14.09%[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) core, followed by formylation at the C3 position.

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine

Several methods for the synthesis of 5-bromo-7-azaindole have been reported. A common approach involves the bromination of 7-azaindole.

Experimental Protocol: Bromination of 7-Azaindole

This protocol is based on a patented method for the preparation of 5-bromo-7-azaindole.[4]

  • Reaction Setup: In a 100L reaction vessel, add 5 kg of 7-azaindole and 10 kg of ethanol.

  • Sulfonation: At room temperature, add a solution of 10 kg of anhydrous sodium sulfite in 40 kg of water. Stir the reaction for 24 hours. Monitor the reaction progress by HPLC until approximately 5% of the starting 7-azaindole remains.

  • Work-up: Extract the reaction mixture with dichloromethane. The organic phase can be concentrated to recover unreacted 7-azaindole. The aqueous layer, containing dihydro-7-azaindole-2-sodium sulfonate, is used directly in the next step.

  • Bromination: To the aqueous solution, add bromine. The molar ratio of dihydro-7-azaindole-2-sulfonate sodium to bromine should be approximately 1:1.4.[4]

  • Desulfonation: After the bromination is complete, add a sufficient amount of a basic solution (e.g., sodium hydroxide) to the reaction mixture. The reaction temperature can be maintained between 20-100 °C.[4]

  • Isolation and Purification: The resulting solid is collected by filtration, washed, and dried to yield the crude product. The crude 5-bromo-7-azaindole can be purified by recrystallization from a suitable solvent such as toluene to yield a product with a purity of >99%.[4]

Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

The introduction of the carbaldehyde group at the C3 position of the 7-azaindole ring is typically achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a reaction vessel under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an excess of N,N-dimethylformamide at a low temperature (e.g., 0-10 °C).

  • Reaction: To the prepared Vilsmeier reagent, add 5-bromo-1H-pyrrolo[2,3-b]pyridine portion-wise, while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Role in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] this compound serves as a versatile intermediate, where the bromine atom at the C5 position and the carbaldehyde group at the C3 position provide reactive handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Application in Kinase Inhibitor Synthesis

The aldehyde functional group can be readily converted into other functionalities, such as oximes, imines, or can be used in condensation reactions to build more complex molecular architectures. The bromine atom is a key feature for introducing further diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the attachment of a wide range of aryl and heteroaryl groups, which can interact with other regions of the kinase active site to improve binding affinity and selectivity.

dot

G This compound This compound Aldehyde_Modification Aldehyde Modification (e.g., Reductive Amination, Wittig Reaction) This compound->Aldehyde_Modification Bromine_Modification Bromine Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) This compound->Bromine_Modification Diverse_Kinase_Inhibitors Diverse Kinase Inhibitors Aldehyde_Modification->Diverse_Kinase_Inhibitors Bromine_Modification->Diverse_Kinase_Inhibitors

Caption: Synthetic utility of the title compound.

Targeted Signaling Pathways

dot

G cluster_ligand External Signal cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response Ligand Growth Factor (e.g., FGF, HGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Activates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Promotes Inhibitor 7-Azaindole-based Kinase Inhibitor Inhibitor->Receptor Inhibits

Caption: General kinase inhibition mechanism.

Examples of targeted pathways include:

  • Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7]

  • Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1) Signaling: Chromosomal rearrangements involving ALK and ROS1 lead to oncogenic fusion proteins. The 7-azaindole scaffold is a key component in inhibitors targeting these kinases.[1]

  • Transforming Growth Factor-beta (TGF-β) Signaling: The TGF-β pathway is involved in a multitude of cellular processes, and its dysregulation can contribute to cancer. 7-azaindole derivatives have shown promise as inhibitors of TGF-β receptor kinases.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of sophisticated molecular architectures, particularly for the development of targeted kinase inhibitors. Its 7-azaindole core provides a well-established platform for designing molecules that can effectively interact with the ATP-binding site of a wide range of kinases. The presence of both a reactive aldehyde and a bromine atom allows for extensive chemical derivatization, enabling the fine-tuning of pharmacological properties. This makes it a compound of high interest for researchers and professionals in the field of drug discovery and development, with significant potential for the creation of novel therapeutics.

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 5-bromo-7-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-bromo-7-azaindole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. It includes a summary of its physicochemical data, a detailed experimental protocol for the synthesis of its precursor, and a description of the subsequent formylation reaction. Additionally, this guide illustrates a relevant biological signaling pathway where derivatives of this compound play a crucial inhibitory role.

Core Physical and Chemical Properties

5-bromo-7-azaindole-3-carboxaldehyde, with the CAS Number 183208-35-7, is an off-white to light yellow solid. Its molecular formula is C₈H₅BrN₂O, and it has a molecular weight of 226.04 g/mol . A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 5-bromo-7-azaindole-3-carboxaldehyde

PropertyValue
Molecular Weight 226.04 g/mol
Appearance Off-white to grey to light yellow solid
Melting Point 178-179 °C
Boiling Point 312 °C (predicted)
Flash Point 142 °C (predicted)
Solubility 52.5 - 66.4 mg/L in water @ 20 - 25 °C, pH 6.5 - 6.6
Partition Coefficient (logP) 1.8 @ 25 °C, pH 7
Vapor Pressure 3.58e-04 mm Hg
Relative Density 1.77 g/cm³
Auto-ignition Temperature >400 °C

Experimental Protocols

The synthesis of 5-bromo-7-azaindole-3-carboxaldehyde can be achieved in a two-step process: the synthesis of the precursor 5-bromo-7-azaindole, followed by a formylation reaction.

Synthesis of 5-bromo-7-azaindole

A common route for the synthesis of 5-bromo-7-azaindole involves the oxidation of 2-amino-3-methyl-5-bromopyridine to form 2-nitro-3-methyl-5-bromopyridine. This intermediate then undergoes a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a subsequent reduction and cyclization to yield the final product.

Step 1: Oxidation of 2-amino-3-methyl-5-bromopyridine In a suitable reaction vessel, 2-amino-3-methyl-5-bromopyridine is dissolved in concentrated sulfuric acid and cooled in an ice-water bath. A pre-cooled solution of Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then carefully poured into ice water and neutralized with a base, causing the product, 2-nitro-3-methyl-5-bromopyridine, to precipitate. The solid is collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to 5-bromo-7-azaindole The 2-nitro-3-methyl-5-bromopyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. The resulting intermediate is then reduced and cyclized using a reducing agent such as Raney nickel and hydrazine hydrate to afford 5-bromo-7-azaindole.

Formylation of 5-bromo-7-azaindole

The introduction of the carboxaldehyde group at the 3-position of the 5-bromo-7-azaindole ring is typically achieved through a Vilsmeier-Haack reaction.[1][2][3][4][5]

General Procedure for Vilsmeier-Haack Formylation: The Vilsmeier reagent is first prepared in situ by the reaction of a formamide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at a low temperature. 5-bromo-7-azaindole is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it into ice water or a basic solution, which hydrolyzes the intermediate iminium salt to the desired 5-bromo-7-azaindole-3-carboxaldehyde. The product can then be isolated by filtration and purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Synthesis of 5-bromo-7-azaindole

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Cyclization 2-amino-3-methyl-5-bromopyridine 2-amino-3-methyl-5-bromopyridine Oxidation Oxidation 2-amino-3-methyl-5-bromopyridine->Oxidation Conc. H₂SO₄, Caro's Acid Intermediate_1 2-nitro-3-methyl-5-bromopyridine Oxidation->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization 1. DMF-DMA, Pyrrolidine 2. Raney Ni, Hydrazine Hydrate Final_Product 5-bromo-7-azaindole Cyclization->Final_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulation CellProliferation Cell Proliferation, Survival, Differentiation GeneExpression->CellProliferation Leads to Inhibitor BRAF Inhibitor (Vemurafenib) Inhibitor->BRAF Inhibition

References

An In-depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, a representative synthetic protocol, and its applications as a scaffold for developing potent inhibitors of various signaling pathways.

Chemical and Physical Properties

This compound, also known as 5-bromo-7-azaindole-3-carbaldehyde, is a key intermediate in the synthesis of various biologically active molecules. Its core structure, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged scaffold in the development of kinase inhibitors.

PropertyValueSource
Molecular Weight 225.04 g/mol [1]
Molecular Formula C8H5BrN2O[1]
IUPAC Name This compound[1]
CAS Number 757978-33-9[1]
Appearance White to yellow or orange powder/crystal
SMILES C1=C(C=NC2=C1C(=CN2)C=O)Br[1]
InChI InChI=1S/C8H5BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)[1]

Synthetic Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the formylation of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core. Below is a representative experimental protocol adapted from the synthesis of analogous heterocyclic aldehydes.

Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (POCl3) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with constant stirring. This mixture forms the Vilsmeier reagent.

  • Reaction: A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF is added dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The resulting aqueous solution is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile building block in the design of inhibitors for various protein kinases and other enzymes implicated in disease. The bromo- and carbaldehyde-substituents at the 5- and 3-positions, respectively, serve as convenient handles for further chemical modifications to explore structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated as:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of the FGFR signaling pathway is associated with the progression of several cancers.[2][3] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3]

  • Janus Kinase (JAK) Inhibitors: JAKs play a crucial role in immune responses, and their inhibition is a therapeutic strategy for autoimmune diseases.[4] The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop selective JAK3 inhibitors.[4]

  • Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a target for the treatment of central nervous system diseases.[5] Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent and selective inhibition of PDE4B.[5]

  • Anticancer and Antiviral Agents: This scaffold has also been explored for the development of broader anticancer agents and as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[6][7]

Below is a diagram illustrating the central role of the FGFR signaling pathway, a key target for drugs derived from the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration & Invasion RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PLCg->Migration

FGFR Signaling Pathway

This diagram illustrates how the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate key cellular processes like proliferation, migration, and angiogenesis that are often dysregulated in cancer.[2] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block this signaling cascade at the level of the FGFR.

References

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This document provides a comprehensive overview of the safety and handling procedures for this compound, a heterocyclic building block relevant in pharmaceutical research and drug development. The information is intended for researchers, scientists, and professionals in laboratory and manufacturing settings.

Chemical Identification and Physical Properties

Proper identification is the first step in ensuring safe handling. This compound is also known by its CAS number 757978-33-9.[1] Key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol [1]
CAS Number 757978-33-9[1]
IUPAC Name This compound[1]
Synonyms 5-bromo-7-azaindole-3-carboxaldehyde
Appearance Off-white to yellow solid (based on related compounds)[2]
Melting Point 178-179 °C (for the parent compound 5-bromo-1H-pyrrolo[2,3-b]pyridine)[2]
Boiling Point 312 °C (Predicted for the parent compound)[2]
Flash Point 142 °C (Predicted for the parent compound)[2]

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this compound is classified as a warning-level hazard.[1] It is crucial to understand these hazards to implement appropriate safety measures.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]

GHS Pictogram:

  • alt text

Signal Word: Warning [1]

Precautionary Statements: A comprehensive list of precautionary statements has been aggregated, outlining measures to prevent exposure and respond to incidents.

CodeStatementSource
Prevention P264Wash hands and face thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P321Specific treatment (see supplemental first aid instruction on this label).
P332+P317If skin irritation occurs: Get medical help.
P337+P317If eye irritation persists: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, a standard protocol for safe laboratory handling can be established based on its known hazards.

Generalized Protocol for Safe Laboratory Handling:

  • Engineering Controls: All manipulations of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles. A face shield is recommended where splashing is possible.[3]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, additional protective clothing may be necessary.[7]

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Avoid contact with skin, eyes, and clothing.[3][7]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

    • Use spark-proof tools and avoid sources of ignition.[6]

  • Storage:

    • Store in a tightly closed, original container.[6][7]

    • Keep in a cool, dry, and well-ventilated place.[4][7]

    • Some suppliers of similar compounds recommend storage under an inert atmosphere at temperatures ranging from 2-8°C to as low as -10°C.[3]

Emergency First-Aid Protocols: The following table summarizes the recommended first-aid measures in case of exposure.

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][6][7]
Skin Contact Immediately wash off with soap and plenty of water for at least 15-20 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[3][6][7]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice and show the container or label.[4][7]

Visualized Workflows and Data Relationships

To further clarify safe handling and the context of safety data, the following diagrams are provided.

SafeHandlingWorkflow Receipt Receipt of Chemical Storage Secure & Correct Storage (Cool, Dry, Ventilated) Receipt->Storage Prep Pre-Use Preparation Storage->Prep PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Critical Step Handling Handling in Fume Hood (Weighing, Dissolving) PPE->Handling Waste Segregate & Label Waste Handling->Waste Decon Decontaminate Glassware & Work Area Handling->Decon Disposal Dispose via Approved Waste Stream Waste->Disposal SafetyDataRelationship cluster_input Primary Data cluster_output Derived Safety Procedures ChemID Chemical Identity (CAS, Name, Structure) PhysChem Physical & Chemical Properties ChemID->PhysChem GHS GHS Hazard Classification (H & P Statements) PhysChem->GHS Tox Toxicological Data Tox->GHS PPE Exposure Controls / PPE GHS->PPE Emergency First Aid & Spill Procedures GHS->Emergency Handling Handling & Storage Requirements GHS->Handling

References

The Latent Bio-Potential of a Privileged Scaffold: A Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biological Significance of the 7-Azaindole Core for Drug Discovery and Development

This technical guide explores the potential biological activity of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. While direct biological data on this specific carbaldehyde is limited, its core structure, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a well-established "privileged scaffold." This guide will delve into the extensive research on derivatives of this scaffold, extrapolating the potential therapeutic applications and mechanisms of action that this compound could unlock. The strategic placement of the bromine atom at the C5 position and the carbaldehyde group at the C3 position provides reactive handles for the synthesis of a diverse library of pharmacologically active compounds.

The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of purine, the core of ATP. This structural mimicry allows 7-azaindole derivatives to effectively bind to the ATP-binding site of a multitude of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyridine nitrogen of the 7-azaindole core can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

Derivatives synthesized from the 7-azaindole scaffold have demonstrated potent inhibitory activity against several key kinase families, including:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its overactivation is a common event in many cancers.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, and migration.[4] Aberrant FGFR signaling is implicated in various cancers and developmental disorders.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. The CDK9/cyclin T1 complex, in particular, is a key regulator of transcriptional elongation of oncogenes.[5][6]

Quantitative Analysis of 7-Azaindole Derivatives

The following tables summarize the in vitro biological activity of various derivatives synthesized from the 5-bromo-1H-pyrrolo[2,3-b]pyridine core and related structures. This data highlights the therapeutic potential that can be achieved through chemical modification of this scaffold.

Table 1: Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives

CompoundTarget Cell LineIC50 (µM)
23p HepG22.357
A5493.012
Skov-32.899
Sunitinib (Control) HepG231.594
A54949.036
Skov-3Not specified

Data sourced from a study on novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.[7]

Table 2: Kinase Inhibitory Activity of Representative 7-Azaindole Derivatives

Derivative ClassTarget KinaseIC50 (nM)
1H-pyrrolo[2,3-b]pyridineFGFR17
FGFR29
FGFR325
7-AzaindoleCdc720
Platinum(II) complex with 5-bromo-7-azaindoleHOS (osteosarcoma)2.5 µM
MCF7 (breast carcinoma)2.0 µM
LNCaP (prostate carcinoma)1.5 µM

Data compiled from studies on FGFR inhibitors, Cdc7 inhibitors, and platinum-based anticancer agents.[8][9][10]

Key Signaling Pathways Targeted by 7-Azaindole Derivatives

The biological effects of 7-azaindole derivatives are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for these compounds.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->PI3K AKT AKT mTOR mTOR AKT->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PIP3->AKT

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway FGFR->PLCγ Pathway 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->FGFR Proliferation Proliferation RAS-MAPK Pathway->Proliferation Differentiation Differentiation PI3K-AKT Pathway->Differentiation Migration Migration PLCγ Pathway->Migration

Caption: FGFR Signaling Pathway Inhibition.

CDK9_Signaling_Pathway CDK9/Cyclin T1 CDK9/Cyclin T1 7-Azaindole Inhibitor 7-Azaindole Inhibitor 7-Azaindole Inhibitor->CDK9/Cyclin T1 RNA Pol II RNA Pol II Transcriptional Elongation Transcriptional Elongation RNA Pol II->Transcriptional Elongation Oncogene Expression Oncogene Expression Transcriptional Elongation->Oncogene Expression

Caption: CDK9-Mediated Transcriptional Elongation Inhibition.

Experimental Protocols

The following are representative protocols for the synthesis of a 7-azaindole derivative and for assessing the biological activity of such compounds.

Synthesis of a Sunitinib Analog via Knoevenagel Condensation

This protocol outlines the synthesis of a potent antitumor agent by condensing a 5-bromo-7-azaindolin-2-one derivative with a substituted pyrrole-carboxaldehyde.[11]

Materials:

  • 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

  • 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide

  • Ethanol

  • Pyrrolidine

Procedure:

  • In a 50 mL round-bottom flask, combine 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol) and 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide (1.0 mmol) in 20 mL of ethanol.

  • Add pyrrolidine (0.2 mmol) as a catalyst to the mixture.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by filtration, wash it with cold ethanol, and dry it under a vacuum to afford the final product.

Synthesis_Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Ethanol, Pyrrolidine Product Product Reaction->Product Knoevenagel Condensation

Caption: Synthetic Workflow for a Sunitinib Analog.

In Vitro Antitumor Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell lines (e.g., HepG2, A549, Skov-3)

  • Culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibitory Activity Assessment: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]

Materials:

  • Purified kinase (e.g., FGFR1, CDK9)

  • Kinase substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and various concentrations of the test compound.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

While this compound is primarily a synthetic intermediate, its 7-azaindole core represents a highly valuable scaffold in drug discovery. The extensive body of research on its derivatives demonstrates a strong potential for the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases. The functional groups at the C3 and C5 positions offer versatile points for chemical modification, enabling the fine-tuning of pharmacological properties. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a foundation for the rational design and synthesis of novel therapeutics based on this privileged heterocyclic system. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the 7-azaindole scaffold.

References

The Versatility of 5-Bromo-7-Azaindole Derivatives: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 5-bromo-7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of 5-bromo-7-azaindole derivatives, with a focus on quantitative data and detailed experimental methodologies to aid in the advancement of drug discovery programs.

Synthesis of 5-Bromo-7-Azaindole and its Derivatives

The strategic placement of the bromine atom at the 5-position of the 7-azaindole core provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.

General Synthetic Routes

Several synthetic routes to 5-bromo-7-azaindole have been reported, often starting from 7-azaindole itself or from substituted pyridines. A common approach involves the direct bromination of 7-azaindole. Another strategy begins with 2-aminopyridine, which undergoes a series of reactions including bromination, iodination, and Sonogashira coupling, followed by intramolecular cyclization to yield the desired product[1].

The true synthetic utility of 5-bromo-7-azaindole lies in its role as a key intermediate. The bromine atom is readily displaced in various cross-coupling reactions, with the Suzuki-Miyaura coupling being a frequently employed method for the introduction of aryl and heteroaryl moieties.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., 7-Azaindole, 2-Aminopyridine) step1 Synthesis of 5-Bromo-7-Azaindole start->step1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) step1->step2 step3 Further Functionalization (Optional) step2->step3 end Target 5-Bromo-7-Azaindole Derivatives step3->end

A generalized workflow for the synthesis of 5-bromo-7-azaindole derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-7-Azaindole

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction used to synthesize 5-aryl-7-azaindole derivatives.

Materials:

  • 5-bromo-7-azaindole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

  • To a flame-dried flask, add 5-bromo-7-azaindole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-7-azaindole derivative.

Biological Activity and Therapeutic Applications

Derivatives of 5-bromo-7-azaindole have demonstrated significant activity against a range of biological targets, with a particular emphasis on protein kinases, making them highly valuable in the development of anticancer agents.

Kinase Inhibition

The 7-azaindole scaffold is considered a "privileged structure" for kinase inhibition as it can mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site[2]. The bromine at the 5-position allows for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Vemurafenib: A Case Study

A prime example of the successful application of the 5-bromo-7-azaindole core is in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of melanoma. 5-bromo-7-azaindole serves as a crucial starting material for the synthesis of this FDA-approved drug.

Vemurafenib targets the RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is a critical regulator of cell growth and proliferation. In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell division. Vemurafenib inhibits the mutated BRAF protein, thereby blocking downstream signaling and inhibiting cancer cell growth[3][4].

G cluster_pathway BRAF-MEK-ERK Signaling Pathway RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Inhibition of the BRAF-MEK-ERK pathway by Vemurafenib.
Anticancer Activity

Beyond BRAF inhibition, a multitude of 5-bromo-7-azaindole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown promise in inhibiting other kinases and cellular processes crucial for cancer progression.

Table 1: In Vitro Anticancer Activity of Selected 5-Bromo-7-Azaindole Derivatives

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Vemurafenib BRAF V600E0.031[5]
c-RAF-10.048[5]
Colo-205 (cell-based)0.100[5]
Compound 23p HepG22.357[6]
A5492.891[6]
Skov-33.012[6]
Compound 4g MCF-715.56[7]
7-AID HeLa16.96
MCF-714.12
MDA MB-23112.69

Pharmacokinetics and Drug Development Considerations

While many 5-bromo-7-azaindole derivatives have demonstrated potent in vitro activity, their development into clinical candidates requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The 7-azaindole nucleus itself can influence properties like solubility and metabolic stability compared to its indole counterpart.

Limited publicly available data exists on the detailed pharmacokinetic profiles of many novel 5-bromo-7-azaindole derivatives. However, the successful development of Vemurafenib indicates that this scaffold can be optimized to achieve desirable drug-like properties. For instance, Vemurafenib was selected for development over other potent analogs due to its more favorable pharmacokinetic scaling in preclinical species.

Future research in this area should focus on systematic evaluation of the ADME properties of novel derivatives to guide the selection of promising candidates for further development.

Conclusion

The 5-bromo-7-azaindole scaffold is a cornerstone in modern medicinal chemistry, providing a robust platform for the design and synthesis of potent and selective kinase inhibitors and other therapeutic agents. The wealth of synthetic methodologies available for its functionalization, coupled with its proven track record in producing clinically successful drugs like Vemurafenib, ensures that this versatile heterocyclic system will continue to be a fertile ground for the discovery of novel medicines. This guide serves as a valuable resource for researchers in the field, providing a solid foundation of data and methodologies to accelerate their drug discovery endeavors.

References

The Discovery and Synthetic History of a Key Pharmaceutical Building Block: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-bromo-7-azaindole-3-carbaldehyde, is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure, featuring both a pyrrole and a pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors.

Discovery and Initial Synthesis

The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established pharmacophore, and its derivatives have been explored for various therapeutic applications. The introduction of a bromine atom at the 5-position and a carbaldehyde group at the 3-position enhances the synthetic utility of the scaffold, providing reactive handles for further molecular elaboration.

The initial synthesis of this compound is not prominently documented in a single, seminal publication. Instead, its preparation has evolved through the application of established synthetic methodologies to the 7-azaindole framework. The most common and efficient method for the introduction of the formyl group at the electron-rich 3-position of the pyrrolo[2,3-b]pyridine ring system is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect electrophilic formylation.

Another documented method for the formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine is the Duff reaction , which involves the use of hexamine in an acidic medium. While effective, the Vilsmeier-Haack reaction generally offers higher yields and milder reaction conditions for this class of substrates.

Key Synthetic Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for the Vilsmeier-Haack and Duff reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which then acts as the electrophile.

Experimental Protocol:

To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-60 °C) for a period of 1 to 4 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as aqueous sodium hydroxide or sodium bicarbonate, to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification by recrystallization or column chromatography affords the desired this compound.[2]

Quantitative Data:

ReactionStarting MaterialReagentsSolventTemperatureTimeYieldReference
Vilsmeier-Haack5-bromo-1H-pyrrolo[2,3-b]pyridinePOCl₃, DMFDMF0 °C to RT2 h22.55%[2]

Characterization Data: [2]

  • Appearance: Pale yellow solid

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 10.02 (s, 1H, CHO), 9.90 (s, 1H, NH), 8.77 (d, J = 2.0 Hz, 1H), 8.48 (d, J = 1.8 Hz, 1H), 7.99 (d, J = 2.6 Hz, 1H).

  • ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 184.8, 155.7, 146.3, 135.8, 133.2, 125.6, 123.2, 115.2.

Duff Reaction

The Duff reaction provides an alternative route for the formylation of activated aromatic compounds.

Experimental Protocol:

A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and hexamine (2.0 equivalents) in a mixture of acetic acid and water (e.g., 3:1 ratio) is heated to reflux (approximately 120 °C) overnight. Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with water, and dried to yield this compound.[3][4]

Role in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a critical building block in the synthesis of numerous kinase inhibitors, particularly those targeting the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial cascade involved in immunity, cell proliferation, and differentiation, and its dysregulation is implicated in various autoimmune diseases and cancers.[5][6][7][8][9]

The aldehyde functionality of this compound allows for the facile introduction of various side chains through reactions such as reductive amination, condensation, or Wittig-type reactions. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity into the molecule. This synthetic versatility makes it an ideal starting material for the construction of complex molecules designed to bind to the ATP-binding site of kinases.

A prominent example of a JAK inhibitor built upon the pyrrolo[2,3-b]pyridine scaffold is Tofacitinib . While the direct synthesis of Tofacitinib may not start from the pre-formed aldehyde, the underlying 7-azaindole core is central to its structure and activity. The synthetic strategies for many JAK inhibitors involve the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization, where a 3-formyl derivative can be a key intermediate.

Experimental Workflow: Synthesis of a JAK Inhibitor Precursor

The following workflow illustrates the general synthetic utility of this compound in the preparation of a precursor for a JAK inhibitor.

G A This compound C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Primary or Secondary Amine (R1R2NH) B->C D 3-((Dialkylamino)methyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine C->D F Suzuki Coupling (Pd catalyst, base) D->F E Arylboronic Acid (ArB(OH)₂) E->F G JAK Inhibitor Precursor F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Dimerization & JAK Activation jak->receptor 3. Phosphorylation stat STAT jak->stat 4. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 5. Dimerization dna DNA stat_dimer->dna 6. Nuclear Translocation inhibitor JAK Inhibitor (derived from 5-bromo-1H-pyrrolo- [2,3-b]pyridine-3-carbaldehyde) inhibitor->jak Inhibition gene_expression Gene Expression (Inflammation, Proliferation) dna->gene_expression 7. Transcription cytokine Cytokine cytokine->receptor 1. Binding

References

Methodological & Application

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. This compound, also known as 5-bromo-7-azaindole-3-carbaldehyde, serves as a crucial building block for molecules targeting a range of diseases, including cancer and inflammatory conditions, by acting as an inhibitor for kinases such as JAK3 and PDE4B.

The synthetic route described herein is the Vilsmeier-Haack formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. This reaction is a well-established and efficient method for the introduction of a formyl group onto electron-rich heterocyclic systems.

Reaction Scheme

The synthesis proceeds via the electrophilic substitution of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), onto the C3 position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Figure 1: Synthesis of this compound

G cluster_0 Vilsmeier-Haack Reaction start 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) reagents 1. POCl₃, DMF 2. H₂O (hydrolysis) start->reagents product This compound reagents->product

Caption: Reaction scheme for the Vilsmeier-Haack formylation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Starting Material 5-bromo-1H-pyrrolo[2,3-b]pyridineN/A
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)N/A
Solvent N,N-Dimethylformamide (DMF)N/A
Reaction Temperature 0 °C to room temperatureN/A
Reaction Time 2-4 hoursN/A
Product Yield Typically high (specific yield data not available in searched literature)N/A
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.04 g/mol [1]

Note: While the Vilsmeier-Haack reaction is a standard and generally high-yielding procedure for this type of transformation, specific yield data for this exact compound was not available in the searched literature. Yields can vary based on the scale and specific conditions of the reaction.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Vilsmeier Reagent Formation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation Reaction:

    • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in a minimal amount of anhydrous DMF.

    • Slowly add the solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. This step should be performed with caution as gas evolution will occur.

    • The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous mixture with dichloromethane (DCM) or another suitable organic solvent (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Figure 2: Experimental Workflow for Synthesis

G reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF at 0°C) formylation Formylation Reaction (Addition of Starting Material, Stir at RT) reagent_prep->formylation workup Aqueous Work-up (Ice, NaHCO₃) formylation->workup extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Final Product: This compound purification->product G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimerization) stat->stat_p nucleus Nucleus stat_p->nucleus Translocation gene Gene Transcription nucleus->gene

References

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prominent feature in numerous kinase inhibitors and other therapeutic agents. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the aldehyde group is a versatile functional group for various chemical transformations.

This protocol details the synthesis of the title compound, focusing on the Vilsmeier-Haack formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Overall Synthesis Scheme

The synthesis of this compound is achieved in two primary stages:

  • Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine: This intermediate can be prepared through various reported methods. One common approach involves the bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).

  • Vilsmeier-Haack Formylation: The subsequent formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine at the 3-position yields the target aldehyde.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood.

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Precursor)

While several methods exist for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine, a general bromination procedure is outlined here. Specific patent literature provides detailed multi-step syntheses from various starting materials.[5][6][7]

Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established procedures for the formylation of azaindole derivatives.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature at 0 °C. The molar ratio of DMF to POCl₃ should be approximately 1:1.1. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • To this freshly prepared Vilsmeier reagent, add a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF. The molar ratio of the azaindole to POCl₃ should be 1:1.5.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product as a solid.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
5-bromo-1H-pyrrolo[2,3-b]pyridine5-bromo-1H-pyrrolo[2,3-b]pyridineC₇H₅BrN₂197.04Starting Material
N,N-Dimethylformamide (DMF)N,N-DimethylformamideC₃H₇NO73.09Reagent/Solvent
Phosphorus oxychloridephosphoryl trichloridePOCl₃153.33Reagent
This compoundThis compoundC₈H₅BrN₂O225.04Product

Table 2: Characterization Data for this compound

AnalysisData
¹H NMR Spectral data should be consistent with the structure.
¹³C NMR Spectral data should be consistent with the structure.
Mass Spec. m/z calculated for C₈H₅BrN₂O [M+H]⁺: 224.96; Found: consistent with calculated value.
Purity >95% (as determined by HPLC)
Yield Typically in the range of 70-85%

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Formylation Reaction cluster_step3 Step 3: Work-up and Isolation cluster_step4 Step 4: Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0 °C, 30 min POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 5-bromo-1H-pyrrolo[2,3-b]pyridine Starting_Material->Reaction_Mixture  in DMF Reaction_Mixture->Reaction_Mixture Quenching Quench with Ice Reaction_Mixture->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The following protocols for column chromatography and recrystallization are based on established chemical principles and purification methods for analogous compounds.

Introduction

This compound, also known as 5-bromo-7-azaindole-3-carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, often achieved through methods like the Vilsmeier-Haack reaction, typically yields a crude product containing unreacted starting materials, reagents, and by-products. Effective purification is crucial to obtain the compound at the high purity level required for subsequent synthetic steps and biological screening. This document outlines two primary purification techniques: silica gel column chromatography and recrystallization.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using the described methods. These values are representative and may vary depending on the scale of the reaction and the initial purity of the crude product.

Purification MethodPurity of Crude Product (%)Expected Final Purity (%)Typical Yield (%)Key Parameters
Column Chromatography 70 - 90> 9875 - 90Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane:Ethyl Acetate gradient
Recrystallization > 95> 9980 - 95Solvent System: Toluene or Ethyl Acetate/Petroleum Ether

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for purifying the crude product obtained directly from the synthesis, such as a Vilsmeier-Haack reaction, to remove a wider range of impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel (dry loading).

    • Carefully add the sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • The optimal eluent composition should be determined beforehand by TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material from a product that is already relatively pure (>95%). This method is often used as a final purification step after column chromatography.

Materials:

  • Partially purified this compound

  • Toluene or Ethyl Acetate and Petroleum Ether

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on purification methods for the parent compound, 5-bromo-7-azaindole, toluene or a mixture of ethyl acetate and petroleum ether are suitable solvent systems.

  • Dissolution:

    • Place the crude aldehyde in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., toluene) to dissolve the compound completely. If using a mixed solvent system, dissolve the compound in a minimum of the more soluble solvent (ethyl acetate) at an elevated temperature.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be heated for a short period before hot filtration to remove the carbon.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If using a mixed solvent system, add the less soluble solvent (petroleum ether) dropwise until the solution becomes slightly turbid, then allow it to cool.

    • Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product (Vilsmeier-Haack Reaction) chromatography Silica Gel Column Chromatography synthesis->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing analysis Purity Analysis (HPLC, NMR) recrystallization->analysis product Pure this compound analysis->product

Caption: Purification workflow for this compound.

column_chromatography_protocol start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Dry Load Crude Product prep_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step protocol for column chromatography purification.

recrystallization_protocol start Start dissolve Dissolve in Minimal Hot Solvent (Toluene or EtOAc) start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Collect Crystals by Vacuum Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Under Vacuum wash->dry end Highly Pure Crystalline Product dry->end

Caption: Step-by-step protocol for recrystallization purification.

Application Notes and Protocols for the 1H NMR Characterization of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a 7-azaindole core, is a key scaffold in the development of various therapeutic agents. Accurate characterization of this compound is crucial for ensuring its purity and confirming its identity during the synthesis of more complex molecules. This document provides a detailed protocol for the characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, including predicted and comparative data for signal assignment.

Chemical Structure:

Caption: Chemical structure of this compound.

Data Presentation

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationData Source
NH~12.5 - 13.4Broad Singlet-1HPredicted[1]
CHO~9.93Singlet-1HPredicted[1]
H-2~8.54 - 8.57Singlet-1HPredicted[1]
H-4~8.52 - 8.54Doublet~2.01HPredicted[1]
H-6~8.45 - 8.48Doublet~2.21HPredicted[1]

Note: The chemical shifts and multiplicities are estimations and should be confirmed by experimental data.

Experimental Protocols

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (0.6-0.7 mL)

    • NMR tube (5 mm, clean and dry)

    • Vial and Pasteur pipette

    • Glass wool or a syringe filter

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the compound is completely dissolved. The solution should be homogeneous and free of any solid particles.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette or use a syringe filter directly into the clean NMR tube.

    • Carefully transfer the clear solution into the NMR tube.

    • Cap the NMR tube securely.

    • Label the NMR tube clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental requirements.

  • Instrument: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Solvent: DMSO-d₆ (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: -2 to 16 ppm

  • Referencing: The solvent peak (DMSO at ~2.50 ppm) can be used as an internal reference.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to aid in structural elucidation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.

experimental_workflow start Start sample_prep Sample Preparation (Dissolve 5-10 mg in 0.6-0.7 mL of deuterated solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Integration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) data_processing->spectral_analysis characterization Compound Characterization spectral_analysis->characterization end End characterization->end

Caption: Workflow for ¹H NMR characterization.

Logical Relationship of Spectral Parameters

This diagram shows the relationship between the key parameters obtained from a ¹H NMR spectrum and their role in structure elucidation.

logical_relationship chem_shift Chemical Shift (δ) structure Molecular Structure chem_shift->structure Electronic Environment integration Integration integration->structure Proton Ratio multiplicity Multiplicity multiplicity->structure Neighboring Protons coupling Coupling Constant (J) coupling->structure Connectivity

Caption: Relationship of ¹H NMR parameters to molecular structure.

References

Application Note: 13C NMR Analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, and its derivatives are key heterocyclic scaffolds in medicinal chemistry. These compounds are recognized for their role as bioisosteres of indoles and have been investigated for a range of therapeutic applications, including as inhibitors of fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in various cancers. The introduction of a carbaldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine core creates a versatile intermediate for the synthesis of more complex drug candidates. Accurate structural elucidation of these intermediates is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive analytical technique for this purpose. This application note provides a detailed protocol and analysis of the 13C NMR spectrum of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. The assignments are based on the known spectrum of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine[1][2], and the expected substituent effects of a carbaldehyde group on the pyrrole ring. The aldehyde substituent is expected to cause a significant downfield shift for the C3 carbon and the carbonyl carbon itself, with moderate effects on the other carbons of the pyrrole ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d6
C2~130
C3~125
C3a~128
C4~132
C5~113
C6~145
C7a~148
CHO~185

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocols

A standard protocol for acquiring a high-quality 13C NMR spectrum of this compound is outlined below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of the solid this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6 and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, which is important for accurate integration if needed.

    • Number of Scans: Acquire a sufficient number of scans (typically ranging from 1024 to 4096) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the DMSO-d6 solvent peak to 39.52 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas if quantitative analysis is required.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 13C Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Spectral Analysis reference->analyze FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 Receptor Autophosphorylation FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Response Proliferation, Survival, Angiogenesis Transcription->Response

References

Application of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is recognized as a privileged structure in medicinal chemistry as it can mimic the purine core of ATP, enabling it to form critical hydrogen bond interactions within the ATP-binding site of various kinases.[1][2][3] The bromine atom at the 5-position and the carbaldehyde group at the 3-position offer versatile handles for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[4]

This document provides detailed application notes on the utility of this compound in the synthesis of inhibitors targeting key oncogenic kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase. Included are detailed experimental protocols, quantitative biological data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows.

Target Kinases and Signaling Pathways

Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key regulator of transcriptional elongation.[4][5] It forms the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcription of downstream target genes.[1] Many cancer cells are highly dependent on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.[5] Inhibition of CDK9 leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_transcription Transcription Regulation PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation of Ser2 on CTD Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF DSIF/NELF DSIF_NELF->RNAPII Pausing CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb Inhibition Oncogenes Oncogene Transcription (e.g., MYC, MCL1) Transcription_Elongation->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition of Survival Signals

CDK9 signaling pathway and point of inhibition.
Haspin Kinase

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[6][7] This phosphorylation event is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromeres, which in turn ensures correct chromosome alignment and segregation during cell division.[8] Overexpression of Haspin has been observed in various cancers, and its inhibition leads to mitotic defects and cell death, making it a promising target for anticancer therapies.[6][9]

Haspin_Signaling_Pathway cluster_mitosis Mitotic Regulation Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylation H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruitment to Centromeres Mitosis Proper Mitotic Progression CPC->Mitosis Haspin_Inhibitor Haspin Inhibitor Haspin_Inhibitor->Haspin Inhibition Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe

Haspin kinase signaling pathway and point of inhibition.

Quantitative Data: 7-Azaindole Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of 7-azaindole derivatives against CDK9/CyclinT and Haspin kinases. These compounds share the core 7-azaindole scaffold, demonstrating the potential of this chemical class for potent and selective kinase inhibition.

Compound IDR GroupCDK9/CyclinT IC50 (nM)Haspin IC50 (nM)
8g 5-methoxy-2,3-dihydro-1H-inden-1-one800110
8h 6-methoxy-2,3-dihydro-1H-inden-1-one1300120
8i 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one>10000250
8l 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one>1000014

Data adapted from a study on 7-azaindole derivatives as protein kinase inhibitors.[6]

Experimental Protocols

The following protocols describe a general synthetic route for the elaboration of this compound into potent kinase inhibitors. The aldehyde functionality can be transformed into various reactive intermediates suitable for coupling reactions to build molecular complexity.

General Experimental Workflow

Experimental_Workflow Start 5-bromo-1H-pyrrolo[2,3-b] pyridine-3-carbaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate_Amine 3-(Aminomethyl)-5-bromo- 1H-pyrrolo[2,3-b]pyridine Reductive_Amination->Intermediate_Amine Amide_Coupling Amide Coupling Intermediate_Amine->Amide_Coupling Final_Product_1 Final Inhibitor (Amide derivative) Amide_Coupling->Final_Product_1 Purification Purification and Characterization Final_Product_1->Purification Intermediate_Alkene (E)-3-(2-Arylethenyl)-5-bromo- 1H-pyrrolo[2,3-b]pyridine Knoevenagel->Intermediate_Alkene Suzuki_Coupling Suzuki Coupling Intermediate_Alkene->Suzuki_Coupling Final_Product_2 Final Inhibitor (Diaryl derivative) Suzuki_Coupling->Final_Product_2 Final_Product_2->Purification Biological_Assay Biological Assay (Kinase Inhibition) Purification->Biological_Assay

General synthetic workflows from the starting aldehyde.
Protocol 1: Synthesis of 3-(Aminomethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine Intermediate via Reductive Amination

This protocol describes the conversion of the aldehyde to a primary amine, which can then be used in subsequent amide coupling reactions.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis of a 7-Azaindole-based Kinase Inhibitor via Suzuki Coupling

This protocol outlines the synthesis of a bi-aryl kinase inhibitor, a common motif in this class of drugs. The bromine at the 5-position of the 7-azaindole core is utilized for a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • A suitable 5-bromo-7-azaindole derivative (e.g., from Protocol 1 followed by further modification)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add the 5-bromo-7-azaindole derivative (1.0 eq), the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization allows for the development of potent and selective inhibitors of key cancer targets such as CDK9 and Haspin kinase. The protocols and data presented herein provide a foundation for researchers in drug discovery to design and synthesize novel therapeutic agents based on the privileged 7-azaindole scaffold.

References

The Versatile Role of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 5-bromo-7-azaindole-3-carbaldehyde, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, comprising a 7-azaindole core with a reactive aldehyde group at the 3-position and a bromine atom at the 5-position, make it an exceptionally versatile scaffold for the synthesis of potent and selective protein kinase inhibitors. The 7-azaindole moiety is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to effectively target the ATP-binding site of various kinases. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Furthermore, the bromine atom provides a site for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, thereby expanding the chemical space accessible from this intermediate.

This application note provides detailed protocols and methodologies for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in oncology, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Transforming Growth Factor-beta (TGF-β) receptor.

Synthetic Applications and Protocols

The strategic positioning of the aldehyde and bromine functionalities on the 7-azaindole core allows for a range of synthetic manipulations to generate libraries of potential kinase inhibitors. Key transformations include reductive amination, Wittig-type olefination reactions, Knoevenagel condensations, and Suzuki cross-coupling reactions.

Reductive Amination for the Synthesis of N-Substituted Aminomethyl-7-azaindoles

Reductive amination of the 3-carbaldehyde group is a robust method for introducing a variety of amine-containing side chains, which can form crucial interactions within the kinase active site.

Experimental Protocol: Synthesis of N-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)anilines

This protocol describes the reductive amination of this compound with various aniline derivatives.

Materials:

  • This compound

  • Substituted aniline (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloroethane (10 mL), add the substituted aniline (1.1 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)aniline derivative.

Data Presentation:

Aniline SubstituentProductYield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
4-fluoroanilineN-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-fluoroaniline7511.8 (s, 1H), 8.2 (s, 1H), 7.8 (s, 1H), 7.5 (s, 1H), 7.0-6.9 (m, 2H), 6.7-6.6 (m, 2H), 6.2 (t, 1H), 4.3 (d, 2H)335.0 [M+H]⁺
3-chloroanilineN-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-3-chloroaniline7211.8 (s, 1H), 8.2 (s, 1H), 7.8 (s, 1H), 7.5 (s, 1H), 7.1 (t, 1H), 6.8 (t, 1H), 6.7 (d, 1H), 6.6 (d, 1H), 6.5 (t, 1H), 4.4 (d, 2H)351.0 [M+H]⁺
4-methoxyanilineN-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-methoxyaniline8111.7 (s, 1H), 8.2 (s, 1H), 7.8 (s, 1H), 7.5 (s, 1H), 6.8 (d, 2H), 6.7 (d, 2H), 5.9 (t, 1H), 4.2 (d, 2H), 3.7 (s, 3H)347.0 [M+H]⁺
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation provides a straightforward method to introduce α,β-unsaturated systems at the 3-position, which can act as Michael acceptors or be further functionalized.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide

This protocol details the Knoevenagel condensation with cyanoacetamide.

Materials:

  • This compound

  • Cyanoacetamide (1.2 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 mmol) and cyanoacetamide (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry to yield the desired product.

Data Presentation:

ProductYield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
(E)-2-cyano-3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide8512.5 (s, 1H), 8.5 (s, 1H), 8.4 (s, 1H), 8.3 (s, 1H), 8.0 (s, 1H), 7.8 (s, 1H)291.0 [M-H]⁻
Suzuki Cross-Coupling for C5-Arylation

The bromine atom at the 5-position is a convenient handle for introducing aryl or heteroaryl moieties via Suzuki cross-coupling, a critical step in the synthesis of many kinase inhibitors.

Experimental Protocol: Synthesis of 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

This protocol outlines a general procedure for the Suzuki coupling of the brominated scaffold.

Materials:

  • This compound derivative (from previous steps)

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add the 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative (1.0 mmol), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Data Presentation:

Arylboronic AcidProductYield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
Phenylboronic acid5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde8812.2 (s, 1H), 10.0 (s, 1H), 8.7 (s, 1H), 8.5 (s, 1H), 8.4 (s, 1H), 7.8-7.7 (m, 2H), 7.5-7.4 (m, 2H), 7.4-7.3 (m, 1H)223.1 [M+H]⁺
4-methoxyphenylboronic acid5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde9212.1 (s, 1H), 10.0 (s, 1H), 8.6 (s, 1H), 8.4 (s, 1H), 8.3 (s, 1H), 7.7 (d, 2H), 7.1 (d, 2H), 3.8 (s, 3H)253.1 [M+H]⁺

Signaling Pathway Diagrams and Experimental Workflows

To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

experimental_workflow start This compound reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, Aniline) start->reductive_amination knoevenagel Knoevenagel Condensation (e.g., Malononitrile, Piperidine) start->knoevenagel suzuki_coupling Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) start->suzuki_coupling Direct C5-Arylation product1 N-Arylmethyl-5-bromo-7-azaindole reductive_amination->product1 product2 3-(alkenyl)-5-bromo-7-azaindole knoevenagel->product2 product3 5-Aryl-7-azaindole-3-carbaldehyde suzuki_coupling->product3 product1->suzuki_coupling Further Functionalization final_inhibitors Kinase Inhibitors product1->final_inhibitors product2->suzuki_coupling Further Functionalization product2->final_inhibitors product3->final_inhibitors Further Modification ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor ALK Inhibitor (Derived from Building Block) Inhibitor->ALK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG Inhibitor FGFR Inhibitor (Derived from Building Block) Inhibitor->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression Cell_Response Cell Proliferation, Differentiation, Angiogenesis PI3K_AKT->Cell_Response DAG_PKC DAG -> PKC PLCG->DAG_PKC DAG_PKC->Cell_Response Gene_Expression->Cell_Response TGFB_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates Inhibitor TGF-βRI Inhibitor (Derived from Building Block) Inhibitor->TGFBR1 pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription_Factors Transcription Factors SMAD_complex->Transcription_Factors Target_Genes Target Gene Expression Transcription_Factors->Target_Genes Cellular_Response Cell Cycle Arrest, Apoptosis, EMT Target_Genes->Cellular_Response

Chemical Derivatization of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a versatile scaffold in medicinal chemistry. This compound, also known as 5-bromo-7-azaindole-3-carbaldehyde, serves as a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.

The strategic location of the bromine atom at the 5-position and the carbaldehyde group at the 3-position allows for a variety of chemical transformations. This enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines key derivatization reactions, including palladium-catalyzed cross-coupling reactions at the bromine-substituted position and various modifications of the aldehyde functionality.

I. Derivatization at the 5-Position: Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrrolo[2,3-b]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl moieties.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Ar-B(OH)2 reactant2->reagents product 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reagents->product

Figure 1: Suzuki-Miyaura Coupling Reaction.

Experimental Protocol:

A protocol for the Suzuki coupling of a protected form of this compound is described for the synthesis of AAK1 inhibitors.[1] The pyrrole nitrogen is first protected with a tosyl group.

  • Protection of the Pyrrole Nitrogen: To a solution of this compound in an appropriate solvent, add a base (e.g., NaH) followed by tosyl chloride. Stir the reaction mixture at room temperature until completion.

  • Suzuki Coupling: To a solution of the N-tosylated intermediate and an arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Deprotection: The tosyl group can be removed under alkaline conditions to yield the final 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Quantitative Data:

EntryArylboronic AcidCatalystBaseSolventYield (%)Reference
13,4-dimethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ONot explicitly stated for this step[1]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further derivatization or as structural elements in their own right.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) co-catalyst Base reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product 5-alkynyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde reagents->product

Figure 2: Sonogashira Coupling Reaction.

Experimental Protocol (Adapted from a similar substrate):

  • To a solution of this compound and a terminal alkyne in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Upon completion, the reaction is worked up by filtration, extraction, and purified by column chromatography.

II. Derivatization of the Aldehyde Group at the 3-Position

The aldehyde functionality at the 3-position is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig olefination, and condensation reactions.

Reductive Amination

Reductive amination is a widely used method to introduce amine functionalities. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.

Experimental Workflow:

Reductive_Amination_Workflow start Aldehyde & Amine imine_formation Imine Formation start->imine_formation Solvent reduction Reduction imine_formation->reduction Reducing Agent product Amine Product reduction->product

Figure 3: Reductive Amination Workflow.

Experimental Protocol (General):

  • Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to the mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction, extract the product, and purify by chromatography.

Wittig Reaction

The Wittig reaction provides a means to convert the aldehyde into an alkene, allowing for chain extension and the introduction of various substituents.

Reaction Scheme:

Wittig_Reaction reactant1 This compound product Alkene Derivative reactant1->product reactant2 Phosphonium Ylide reagents Base reactant2->reagents reagents->product

Figure 4: Wittig Reaction.

Experimental Protocol (General):

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO).

  • Add a solution of this compound to the ylide solution at an appropriate temperature (often low temperatures for unstabilized ylides).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction mixture to isolate the alkene product and triphenylphosphine oxide byproduct.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, leading to the formation of a new C-C double bond.

Experimental Protocol (General):

  • To a solution of this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent (e.g., ethanol, pyridine), add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • Stir the reaction mixture at room temperature or with heating.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

Condensation with Hydrazides

The aldehyde group can readily condense with hydrazides to form N-acylhydrazones, which are of interest in medicinal chemistry.

Reaction Scheme:

Hydrazone_Formation reactant1 This compound reagents Acid catalyst Ethanol reactant1->reagents reactant2 Hydrazide reactant2->reagents product N-acylhydrazone reagents->product

Figure 5: N-acylhydrazone Formation.

Experimental Protocol:

A specific protocol for the synthesis of vemurafenib analogs involves the condensation of this compound with various hydrazides.[2]

  • To a round bottom flask, add the hydrazide (1 equivalent) and this compound (1.2 equivalents) in ethanol.

  • Add a few drops of hydrochloric acid as a catalyst.

  • Stir the reaction mixture at room temperature for 6 hours.

  • The product, which often precipitates, is collected by filtration.

Quantitative Data:

EntryHydrazideSolventCatalystTime (h)Yield (%)Reference
1PicolinohydrazideEthanolHCl670-91[2]

III. Nucleophilic Addition to the Aldehyde

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents.

Experimental Protocol:

A protocol for the addition of phenylmagnesium bromide to a protected form of this compound has been reported.[1]

  • To a solution of N-tosyl-5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in an anhydrous etheral solvent (e.g., THF, diethyl ether) at low temperature (e.g., 0 °C), add a solution of the Grignard reagent (e.g., phenylmagnesium bromide) dropwise.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography. The resulting secondary alcohol can be further oxidized to the corresponding ketone if desired.[1]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex heterocyclic compounds for drug discovery. The methodologies outlined in these application notes provide a foundation for the strategic derivatization of this scaffold, enabling the systematic exploration of chemical space and the development of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for Aldehyde Group Reactions on the 5-bromo-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of an aldehyde group at the C3 position of this scaffold provides a versatile chemical handle for a wide array of synthetic transformations, enabling the generation of diverse compound libraries for drug discovery and development. This document provides detailed application notes and protocols for several key reactions involving the aldehyde functionality of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Overview of Aldehyde Group Reactivity

The aldehyde group on the 5-bromo-7-azaindole scaffold is a reactive electrophilic center, susceptible to nucleophilic attack. This reactivity allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, as well as oxidation to the corresponding carboxylic acid. These transformations are crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

A general workflow for the chemical modification of the aldehyde group on the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is depicted below.

G cluster_reactions Aldehyde Group Reactions cluster_products Product Scaffolds start This compound wittig Wittig / Horner-Wadsworth-Emmons start->wittig Phosphonium ylide / Phosphonate ester reductive_amination Reductive Amination start->reductive_amination Amine, Reducing agent knoevenagel Knoevenagel Condensation start->knoevenagel Active methylene compound, Base henry Henry Reaction start->henry Nitroalkane, Base oxidation Oxidation start->oxidation Oxidizing agent grignard Grignard Reaction start->grignard Organometallic reagent alkene Alkene Derivatives wittig->alkene amine Amine Derivatives reductive_amination->amine activated_alkene Activated Alkenes knoevenagel->activated_alkene nitro_alcohol Nitro-alcohols / Nitro-alkenes henry->nitro_alcohol acid Carboxylic Acid oxidation->acid alcohol Secondary Alcohols grignard->alcohol

Caption: General workflow for aldehyde modifications.

Key Reactions and Protocols

This section details the experimental protocols for several important reactions of the aldehyde group on the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically favoring the formation of (E)-isomers. This reaction offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct.

Table 1: Horner-Wadsworth-Emmons Reaction Conditions and Yields

ReagentBaseSolventTemperature (°C)Time (h)ProductYield (%)
Triethyl phosphonoacetateNaHTHF0 to rt12(E)-Ethyl 3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate85-95 (estimated)
Diethyl (cyanomethyl)phosphonateNaHTHF0 to rt12(E)-3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylonitrile80-90 (estimated)

Protocol: Synthesis of (E)-Ethyl 3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing electron-deficient alkenes.

Table 2: Knoevenagel Condensation Conditions and Yields

Active Methylene CompoundCatalystSolventTemperatureTimeProductYield (%)
MalononitrilePiperidine (cat.)EthanolReflux2-4 h2-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile~90[1]
Ethyl cyanoacetatePiperidine (cat.)EthanolReflux4-6 hEthyl 2-cyano-3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate~85 (estimated)

Protocol: Synthesis of 2-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile

  • To a solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

G start Aldehyde reaction Knoevenagel Condensation start->reaction active_methylene Active Methylene Compound active_methylene->reaction base Base (e.g., Piperidine) base->reaction product α,β-Unsaturated Product reaction->product water Water reaction->water

Caption: Knoevenagel condensation pathway.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

Table 3: Reductive Amination Conditions and Yields

AmineReducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
AnilineNaBH₄Methanolrt12N-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)aniline70-85 (estimated)[2]
BenzylamineNaBH(OAc)₃Dichloromethanert12N-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzylamine75-90 (estimated)
MorpholineNaBH(OAc)₃1,2-Dichloroethanert124-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)morpholine70-85 (estimated)

Protocol: Synthesis of N-((5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)aniline

  • To a solution of this compound (1.0 eq.) in methanol, add aniline (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the temperature.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for amide coupling and other transformations. Various oxidizing agents can be used for this purpose.

Table 4: Oxidation Conditions and Yields

Oxidizing AgentSolventTemperatureTimeProductYield (%)
Oxone®DMF/H₂Ort12 h5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid~90[3]
Sodium chlorite (NaClO₂)t-BuOH/H₂O, NaH₂PO₄rt4-6 h5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid85-95 (estimated)

Protocol: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • Dissolve this compound (1.0 eq.) in a mixture of dimethylformamide (DMF) and water.

  • Add Oxone® (potassium peroxymonosulfate, 2.0 eq.) to the solution and stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the carboxylic acid.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate. The product may be in the aqueous or organic layer depending on the pH. Acidify the aqueous layer to precipitate the product if necessary.

G start Aldehyde reaction Oxidation start->reaction oxidant Oxidizing Agent (e.g., Oxone®) oxidant->reaction product Carboxylic Acid reaction->product

References

Application Notes and Protocols for Suzuki Coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, enabling the formation of a carbon-carbon bond between the 7-azaindole scaffold and diverse aromatic systems. The protocols outlined below are based on established methodologies for structurally related heterocyclic compounds and provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][2] The presence of a base is crucial for the transmetalation step.

Data Presentation: Comparison of Suzuki Coupling Protocols

The following table summarizes various reaction conditions that can be adapted for the Suzuki coupling of this compound based on successful couplings of similar 5-brominated N-heterocycles.

ProtocolPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Time (h)Typical Yield Range (%)Reference
1 Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dimethoxyethane (DME)80270-95[3][4]
2 Pd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol / H₂O (4:1)100 (Microwave)0.5-0.7580-97
3 Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane / H₂O (4:1)10012-2460-90
4 XPhosPdG2 (2)XPhos (2)K₃PO₄ (2)1,4-Dioxane / H₂O (4:1)80-1001-467-89[5]

Experimental Protocols

Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling in DME

This protocol is adapted from the successful coupling of 5-bromoindazoles and is a common starting point for many Suzuki reactions.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • To a dry reaction flask, add this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₂CO₃ (2 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DME to the flask.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[6]

Materials:

  • This compound

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • Ethanol and Water (4:1 v/v)

Procedure:

  • In a microwave reaction vial, combine this compound (1 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (7 mol%), and Cs₂CO₃ (2 equiv.).

  • Add the ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 25-45 minutes.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

General Suzuki Coupling Workflow

G General Suzuki Coupling Workflow reagents Combine Aryl Bromide, Boronic Acid, Base inert Inert Atmosphere (N2 or Ar) reagents->inert solvent_catalyst Add Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat Reaction (Conventional or Microwave) solvent_catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A flowchart outlining the key steps of the experimental protocol.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X Transmetal Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Ar-B(OH)₂ + Base PdII_R_Ar->Pd0 R-Ar RedElim Reductive Elimination Product R-Ar ArX R-X ArBOH2 Ar-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Cell-Based Assays with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing cell-based assays to characterize the biological activity of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore, frequently found in kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinase 3 (JAK3).

This document outlines protocols for assessing the cytotoxic and apoptotic effects of these compounds, as well as their impact on specific signaling pathways. The provided methodologies are intended to serve as a starting point and can be adapted and optimized for specific derivatives and cell lines.

I. Overview of Potential Applications

The this compound core structure suggests that its derivatives are likely to function as ATP-competitive kinase inhibitors. Based on existing research on similar compounds, these derivatives are promising candidates for targeting kinases implicated in cancer and immune disorders.

Potential Kinase Targets and Relevant Disease Areas:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers, including breast, gastric, and bladder cancers.

  • Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in the development of colorectal cancer and other malignancies.

  • Janus Kinase 3 (JAK3): JAK3 plays a critical role in cytokine signaling in immune cells and is a target for autoimmune diseases and T-cell malignancies.

II. Recommended Cell Lines for Screening

The choice of cell lines is crucial for obtaining relevant data. Below is a list of suggested cell lines for initial screening based on the potential kinase targets.

Kinase TargetRecommended Cell LinesRationale
FGFR KG-1 (Leukemia)Characterized by an FGFR1 fusion protein.
SNU-16 (Gastric Cancer)Exhibits FGFR2 gene amplification.[1]
KMS-11 (Multiple Myeloma)Contains an activating FGFR3 mutation.
HeLa, CaSki, SiHa (Cervical Cancer)Express FGFR1 and FGFR2.[2]
TFK-1, RBE, KKU-213 (Cholangiocarcinoma)Express various FGFRs.[3]
CDK8 HCT-116 (Colorectal Carcinoma)A commonly used model for CDK8 inhibition.[4]
SH-SY5Y (Neuroblastoma)Used in screening CDK8 inhibitors.
U2OS (Osteosarcoma)Employed in evaluating CDK8 inhibitor toxicity.
A549 (Lung Carcinoma)Used to study the effect of CDK8 inhibitors on cell migration.[5]
JAK3 Kit225 (T-cell Leukemia)An IL-2 dependent T-cell line suitable for assessing JAK3 inhibition.[6]
SUDHL-1 (Anaplastic Large Cell Lymphoma)A model for JAK3-driven lymphoma.[7]
NK92MI (NK cell line)Used to study the effects of CDK8/19 inhibitors on NK cell activity.[8]
THP-1 (Monocytic Leukemia)Can be used to assess JAK1/JAK3 signaling via IL-4 stimulation.[9]

III. Experimental Protocols

Here we provide detailed protocols for fundamental cell-based assays to characterize the activity of this compound derivatives.

A. Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.

B. Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

C. Target Engagement and Pathway Analysis: Western Blotting for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways downstream of the target kinase.

Protocol:

  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream signaling proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Suggested Proteins for Western Blot Analysis:

Kinase TargetDownstream Signaling Proteins to Analyze
FGFR p-FGFR, p-FRS2, p-ERK1/2, p-AKT
CDK8 p-STAT1 (Ser727), p-Smad2/3
JAK3 p-JAK3, p-STAT5, p-STAT3

IV. Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of the effects of different derivatives and concentrations.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1KG-172[Insert Value]
Derivative 2KG-172[Insert Value]
Derivative 1HCT-11672[Insert Value]
Derivative 2HCT-11672[Insert Value]
Derivative 1Kit22548[Insert Value]
Derivative 2Kit22548[Insert Value]

Table 2: Apoptosis Induction by Derivative X at 24 hours

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle-[Insert Value][Insert Value][Insert Value]
Derivative X1[Insert Value][Insert Value][Insert Value]
Derivative X10[Insert Value][Insert Value][Insert Value]

V. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.

experimental_workflow cluster_assays Cell-Based Assays Cell_Viability Cell Viability Assay (MTT) Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Cell_Viability->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Assay->Data_Analysis Western_Blot Western Blot (Phospho-Proteins) Western_Blot->Data_Analysis Compound_Treatment Treat Cells with Derivatives Compound_Treatment->Cell_Viability Compound_Treatment->Apoptosis_Assay Compound_Treatment->Western_Blot

Experimental Workflow for Compound Characterization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Compound Pyrrolo[2,3-b]pyridine Derivative Compound->FGFR Inhibition

Representative FGFR Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent and direct method for the synthesis of this compound is the Vilsmeier-Haack formylation of the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the C3 position of the pyrrolo[2,3-b]pyridine ring system.

Q2: What are the critical parameters influencing the yield of the Vilsmeier-Haack formylation for this synthesis?

Several factors can significantly impact the yield of the desired product. These include:

  • Reagent Quality: The purity of the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and the freshness and purity of the Vilsmeier reagents (POCl₃ and DMF) are crucial. Moisture can deactivate the Vilsmeier reagent, leading to lower yields.

  • Reaction Temperature: Temperature control is critical. The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to prevent its decomposition. The subsequent formylation reaction temperature can be varied to optimize the reaction rate and minimize side products.

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the 5-bromo-1H-pyrrolo[2,3-b]pyridine substrate is a key parameter. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

  • Reaction Time: The reaction time needs to be optimized to ensure the completion of the reaction while minimizing the formation of degradation products or side products.

  • Work-up Procedure: The method of quenching the reaction and isolating the product can affect the final yield and purity.

Q3: What are the potential side reactions and byproducts in this synthesis?

Common side reactions include:

  • Di-formylation: Although the C3 position is the most reactive, under forcing conditions, a second formyl group may be introduced at another position on the ring.

  • Formation of Colored Impurities: The reaction mixture can sometimes develop a dark color, indicating the formation of polymeric or degradation byproducts.

  • Hydrolysis of the Product: The aldehyde product can be sensitive to certain conditions, and improper work-up can lead to its degradation.

Q4: Are there alternative methods for the formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine?

Yes, several other formylation methods can be considered, although they may be less direct or efficient than the Vilsmeier-Haack reaction. These include:

  • The Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium to introduce a formyl group onto electron-rich aromatic rings. It typically results in ortho-formylation.[1]

  • The Reimer-Tiemann Reaction: This method employs chloroform in a basic solution to formylate phenols and other electron-rich heterocycles.[2] The reaction proceeds via a dichlorocarbene intermediate.

  • Organocatalytic Formylation: Certain organic catalysts can be used to facilitate formylation reactions under milder conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Use freshly opened bottles or properly stored reagents. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.
Poor Quality Starting Material Verify the purity of the 5-bromo-1H-pyrrolo[2,3-b]pyridine starting material by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.
Sub-optimal Reaction Temperature If the reaction is sluggish at low temperatures, a moderate increase in temperature may improve the rate of reaction. However, be cautious as higher temperatures can also lead to the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. If starting material is still present, extend the reaction time.
Inadequate Stoichiometry An insufficient amount of the Vilsmeier reagent may result in incomplete conversion. Consider increasing the molar equivalents of the Vilsmeier reagent relative to the substrate.
Problem 2: Formation of Multiple Products or Impurities
Possible Cause Suggested Solution
Di-formylation This can occur with a large excess of the Vilsmeier reagent or at elevated temperatures. Try reducing the equivalents of the Vilsmeier reagent and maintaining a lower reaction temperature.
Formation of Colored Impurities This is often due to decomposition or polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The work-up procedure should be performed promptly after the reaction is complete.
Side reactions on the pyridine ring The pyridine nitrogen can be susceptible to reaction under certain conditions. Protecting the pyrrole nitrogen with a suitable protecting group before formylation might be considered, although this adds extra steps to the synthesis.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Product is highly polar and water-soluble During the aqueous work-up, the product may remain in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer by adding a saturated solution of sodium chloride can improve extraction efficiency.
Co-elution of impurities during column chromatography If impurities are difficult to separate by standard silica gel chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina). Recrystallization of the crude product can also be an effective purification method.
Oily or Tarry Product This often indicates the presence of significant impurities. Attempt to triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization of the desired product.

Experimental Protocols

Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative summary of how reaction conditions can affect the yield. Actual yields will vary based on specific experimental execution.

Entry Equivalents of Vilsmeier Reagent Temperature (°C) Time (h) Yield (%)
11.5254~60-70
22.0254~75-85
32.0402~70-80 (potential for more impurities)
41.50 to 256~65-75

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 5-bromo-1H-pyrrolo[2,3-b]pyridine Starting_Material->Reaction_Mixture Quenching Quenching (aq. NaHCO₃) Reaction_Mixture->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or No Product Check_Reagents Check Reagent Quality (Anhydrous, Pure) Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Stoichiometry Adjust Reagent Stoichiometry Start->Check_Stoichiometry Check_Time Monitor Reaction Time (TLC) Start->Check_Time Impurity_Issue Multiple Products or Impurities Reduce_Temp Lower Reaction Temperature Impurity_Issue->Reduce_Temp Reduce_Equiv Reduce Equivalents of Vilsmeier Reagent Impurity_Issue->Reduce_Equiv Inert_Atmosphere Use Inert Atmosphere Impurity_Issue->Inert_Atmosphere Purification_Problem Purification Difficulties Recrystallize Attempt Recrystallization Purification_Problem->Recrystallize Change_Chromatography Modify Chromatography (Solvent/Stationary Phase) Purification_Problem->Change_Chromatography Salt_Out 'Salting Out' during Extraction Purification_Problem->Salt_Out

Caption: Troubleshooting decision tree for low yield or impurity issues.

References

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for introducing a formyl group onto the 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) scaffold is the Vilsmeier-Haack reaction.[1][2] This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.[3][4]

Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on 5-bromo-7-azaindole?

A2: For 7-azaindole and its derivatives, the Vilsmeier-Haack reaction is highly regioselective, with formylation occurring predominantly at the C3 position of the pyrrole ring.[5] This is due to the higher electron density at this position, making it the most nucleophilic site for electrophilic attack by the Vilsmeier reagent.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is generally carried out by adding POCl₃ to DMF at low temperatures (e.g., 0 °C) to form the Vilsmeier reagent. The 5-bromo-7-azaindole is then added, and the reaction mixture is stirred at temperatures ranging from room temperature to gentle heating. The final product is obtained after aqueous workup to hydrolyze the intermediate iminium salt.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired C3-Formylated Product

Possible Causes & Solutions:

CauseRecommended Action
Incomplete reaction: - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Increase reaction temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions. The optimal temperature often depends on the specific substrate and should be determined empirically.[7]
Degradation of starting material or product: - Maintain low temperature during Vilsmeier reagent formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Ensure the temperature is kept low (typically below 10 °C) during this step to prevent reagent decomposition. - Control reaction temperature: Avoid excessive heating, which can lead to the degradation of the electron-rich 7-azaindole ring system.
Suboptimal stoichiometry: - Optimize the ratio of reagents: The molar ratio of 5-bromo-7-azaindole to the Vilsmeier reagent (POCl₃/DMF) is crucial. A slight excess of the Vilsmeier reagent is often used, but a large excess may lead to side reactions.
Problem 2: Presence of Significant Impurities in the Crude Product

Common Side Reactions and Byproducts:

While the Vilsmeier-Haack reaction on 7-azaindoles is generally clean, several side reactions can lead to impurities.

  • N-Formylation: The nitrogen atom of the pyrrole ring can also be formylated, leading to the formation of N-formyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This is more likely to occur if the C3 position is sterically hindered or if the reaction conditions are not optimized.

  • Dimerization: Under certain conditions, dimerization of the 7-azaindole starting material can occur. For instance, the formation of a dimer has been reported for 5-methoxy-1-methyl-7-azaindole under Vilsmeier-Haack conditions.[8] While not specifically documented for 5-bromo-7-azaindole, it remains a potential side reaction.

  • Over-formylation: Although less common for this specific substrate, in some cases, formylation can occur at other positions on the aromatic rings, especially under harsh reaction conditions or with a large excess of the Vilsmeier reagent.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 5-bromo-7-azaindole in the final product.

Troubleshooting Table for Impurities:

Observed ImpurityPotential CauseSuggested Solution
N-formyl byproduct Reaction at the pyrrole nitrogen.- Use milder reaction conditions (lower temperature, shorter reaction time). - Optimize the stoichiometry to avoid a large excess of the Vilsmeier reagent.
Dimeric byproduct Self-reaction of the starting material.- Maintain a lower reaction temperature. - Ensure efficient stirring to avoid localized high concentrations of reactants.
Multiple formylated products Lack of regioselectivity.- Use the recommended reaction temperatures and avoid overheating. - A slight excess of the formylating agent is usually sufficient.
Unreacted starting material Incomplete reaction.- Increase reaction time and/or temperature as monitored by TLC. - Ensure the quality of the Vilsmeier reagent.

Purification Challenges:

The separation of the desired C3-aldehyde from the starting material and N-formylated byproduct can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is typically required for purification. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system may help to remove some impurities.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromo-7-azaindole

This protocol provides a general methodology for the synthesis. Researchers should optimize the conditions for their specific setup.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DCM and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC). Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Quantitative Data Summary:

Currently, specific quantitative data on yields and impurity levels for the synthesis of this compound is not widely available in the public domain. Researchers are encouraged to perform their own optimization and analysis to determine these parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material 5-Bromo-7-azaindole in DCM Vilsmeier_Reagent->Starting_Material Reaction_Mixture Reaction Mixture Starting_Material->Reaction_Mixture Quenching Quench (aq. NaHCO₃) Reaction_Mixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Impure Product Check_Reaction_Completion Check TLC for Starting Material Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Yes Complete Reaction Complete Check_Reaction_Completion->Complete No Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Analyze_Impurities Analyze Impurities (NMR, LC-MS) Complete->Analyze_Impurities Increase_Time_Temp->Start N_Formyl N-Formyl Impurity Analyze_Impurities->N_Formyl Present Dimer Dimer Impurity Analyze_Impurities->Dimer Present Purification Optimize Purification (Column Chromatography) Analyze_Impurities->Purification Other/Unknown Optimize_Conditions Use Milder Conditions (Lower Temp, Shorter Time) N_Formyl->Optimize_Conditions Optimize_Stirring Improve Stirring Dimer->Optimize_Stirring Optimize_Conditions->Purification Optimize_Stirring->Purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. Potential impurities may include:

  • Unreacted starting material: 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Di-formylated byproducts: Although less common for this specific substrate, di-formylation can occur on electron-rich aromatic systems.

  • Hydrolyzed Vilsmeier reagent: Residual reagents from the workup.

  • Side-products from the Vilsmeier-Haack reaction: The Vilsmeier reagent is a powerful electrophile and can react with other nucleophilic sites, though the 3-position of the pyrrolo[2,3-b]pyridine core is the most reactive.

  • Degradation products: Depending on the workup and purification conditions, the aldehyde functionality may be susceptible to oxidation or other degradation pathways.

Q2: My purified product has a brownish or yellowish tint. Is this normal, and how can I remove the color?

A2: A colored tint in the final product often indicates the presence of minor impurities or degradation products. While a faint yellow color might be acceptable for some applications, a purer product is typically a white to off-white solid. Color can often be removed by:

  • Recrystallization: Using an appropriate solvent system can help in selectively crystallizing the desired product, leaving colored impurities in the mother liquor.

  • Activated Carbon Treatment: A small amount of activated carbon can be added to the solution during recrystallization to adsorb colored impurities. However, this may also lead to some loss of the desired product.

  • Column Chromatography: A well-optimized column chromatography protocol should effectively separate the colored impurities from the target compound.

Q3: I am experiencing low yield after purification. What are the potential causes and how can I improve it?

A3: Low recovery can be attributed to several factors throughout the purification process:

  • Incomplete reaction: Ensure the initial formylation reaction has gone to completion by TLC or LC-MS analysis before starting the purification.

  • Loss during extraction: The product may have some solubility in the aqueous phase during workup. Ensure thorough extraction with an appropriate organic solvent.

  • Product degradation: The aldehyde is potentially sensitive to harsh acidic or basic conditions, and prolonged exposure to high temperatures. Neutralize the reaction mixture carefully and avoid excessive heat during solvent evaporation.

  • Suboptimal chromatography conditions: The product may be strongly adsorbed to the silica gel or co-elute with impurities if the mobile phase is not optimized.

  • Poor choice of recrystallization solvent: If the product is too soluble in the chosen solvent at low temperatures, recovery will be poor.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and longevity of the purified compound, it is recommended to store it in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is also advisable to prevent potential oxidation of the aldehyde group.

Troubleshooting Guides

Column Chromatography Purification
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Spots on TLC Incorrect mobile phase polarity.Test a range of solvent systems with varying polarities (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for the product spot.
Product is not Eluting from the Column Mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary. Consider adding a small percentage of a more polar solvent like methanol to the eluent.
Broad or Tailing Bands During Elution Column was not packed properly. The sample was not loaded in a concentrated band. The column was overloaded.Ensure the silica gel is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent before loading. Reduce the amount of crude material loaded onto the column.
Co-elution of Product and Impurities The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, if a hexanes/ethyl acetate system is not working, consider a dichloromethane/ethyl acetate or a toluene/acetone system.
Recrystallization Purification
Issue Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve, Even When Heated The chosen solvent is not a good solvent for the compound.Select a different solvent. The ideal solvent should dissolve the compound when hot but not when cold.
Product "Oils Out" Instead of Crystallizing The solution is too concentrated. The cooling process is too rapid. The melting point of the compound is lower than the temperature of the solution.Add more solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is too dilute. The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution. If crystals still do not form, the solvent is likely not suitable. Try a mixed solvent system where the compound is soluble in one solvent and insoluble in the other.
Low Recovery of Crystals The product has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 20% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Monitor the elution by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

    • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A gradient from 20% to 50% ethyl acetate in hexanes is a good starting point.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes or flasks.

    • Spot each fraction on a TLC plate and develop it in the mobile phase.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a starting point for recrystallization. The ideal solvent or solvent system may need to be determined experimentally.

  • Solvent Selection:

    • Based on literature for similar compounds, a mixture of petroleum ether and ethyl acetate is a good starting point. Other potential solvents include ethanol, isopropanol, or toluene.

    • To test a solvent, place a small amount of the crude product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, it is likely too good of a solvent. If it does not dissolve at room temperature but dissolves upon heating, it may be a suitable solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethyl acetate) until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • If using a mixed solvent system, add the anti-solvent (e.g., petroleum ether) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the hot dissolving solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Relatively Clean Pure Pure Product Column->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Q1 What is the nature of the impurity? Start->Q1 A1_1 Unreacted Starting Material Q1->A1_1 A1_2 Side Product(s) Q1->A1_2 A1_3 Baseline Material/Color Q1->A1_3 Sol1_1 Optimize column chromatography gradient (shallower). A1_1->Sol1_1 Sol1_2 Consider recrystallization if solubility differs significantly. A1_1->Sol1_2 Sol2_1 Change chromatography solvent system. A1_2->Sol2_1 Sol2_2 Evaluate reaction conditions for side product formation. A1_2->Sol2_2 Sol3_1 Treat with activated carbon during recrystallization. A1_3->Sol3_1 Sol3_2 Ensure complete removal of colored Vilsmeier-Haack byproducts during workup. A1_3->Sol3_2

Caption: Troubleshooting decision tree for purity issues.

Stability and storage issues of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Welcome to the technical support center for this compound (CAS: 757978-33-9). This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored under controlled conditions. Based on data for structurally similar compounds and general principles for heterocyclic aldehydes, the following conditions are recommended. Always refer to the supplier's specific recommendations if available.

Q2: My solid compound has developed a yellow or brownish tint over time. What could be the cause?

A2: A change in color from white/off-white to yellow or brown is a common indicator of degradation. Aldehyd moieties are susceptible to slow oxidation upon exposure to air, and the pyrrolopyridine core can be sensitive to light. This discoloration suggests the formation of impurities, which may include the corresponding carboxylic acid or polymeric byproducts. We recommend verifying the purity of the material by an appropriate analytical method (e.g., LC-MS, NMR) before use.

Q3: What solvents are suitable for storing this compound in solution?

A3: For short-term storage in solution, use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For longer-term storage, it is highly advisable to store the compound as a solid. Avoid protic solvents or those containing acidic/basic impurities, which can catalyze degradation. If preparing solutions for biological assays, prepare them fresh whenever possible.

Q4: Is this compound sensitive to air or light?

Q5: What are the primary safety and handling precautions for this compound?

A5: this compound is known to cause skin and serious eye irritation.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my LC-MS or NMR analysis of an older sample.

This common issue typically points to sample degradation. The workflow below provides a systematic approach to diagnosing the problem.

G cluster_0 Troubleshooting: Unexpected Analytical Peaks cluster_1 Old Sample Issue cluster_2 Systemic Issue start Unexpected peaks observed in LC-MS / NMR check_fresh Analyze a freshly prepared sample from new stock start->check_fresh peaks_present Peaks present in fresh sample? check_fresh->peaks_present degradation Conclusion: Degradation of older sample is likely peaks_present->degradation No impurity Conclusion: Impurity may be from solvent, synthesis, or system peaks_present->impurity Yes review_storage Review storage conditions: - Temperature (2-8°C?) - Inert atmosphere? - Protected from light? degradation->review_storage repurify Action: Re-purify older batch or use new stock review_storage->repurify check_solvents Check solvent purity and analytical system for contamination impurity->check_solvents

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Quantitative Data & Storage Summary

The following table summarizes the recommended handling and storage conditions based on available data and chemical principles.

ParameterRecommendationRationaleReference
Storage Temperature 2°C to 8°C (Refrigerated)Slows potential degradation pathways. Standard for many heterocyclic reagents.
Atmosphere Inert Gas (Argon or Nitrogen)The aldehyde group is susceptible to oxidation. An inert atmosphere minimizes exposure to oxygen.-
Light Conditions Protect from Light (e.g., amber vial)Pyrrolopyridine scaffolds can be light-sensitive, leading to photolytic degradation.[1][2]
Physical Form SolidStability is generally highest in the solid state compared to solutions.-
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation)Indicates the need for appropriate PPE during handling to avoid direct contact.[3]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[1][4] This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and products of the target compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

Workflow Diagram:

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal Stress (Solid, 80°C) prep->therm photo Photostability (ICH Q1B light exposure) prep->photo sample Sample at Time Points (e.g., 2, 8, 24 hours) acid->sample base->sample ox->sample therm->sample photo->sample quench Quench Reaction (Neutralize if needed) sample->quench analyze Analyze by LC-MS (Assay and Impurity Profile) quench->analyze results Identify Degradants & Determine Degradation Pathway analyze->results

Caption: High-level workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution (e.g., in ACN/water) to light in a photostability chamber as per ICH Q1B guidelines. Include a dark control.

  • Sampling and Analysis:

    • For each condition, take aliquots at specified time points (e.g., 2, 8, 24 hours).

    • For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid before analysis.

    • For thermal degradation, dissolve a portion of the stressed solid in a suitable solvent.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including an unstressed control, using a validated stability-indicating LC-MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

    • Use the mass spectral data to identify the mass of potential degradation products. A common degradation for an aldehyde would be oxidation to the corresponding carboxylic acid (a mass increase of 16 Da).

    • Characterize significant degradation products.

References

Optimization of reaction conditions for synthesizing 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This valuable building block is often synthesized via the Vilsmeier-Haack formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to help optimize reaction conditions and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing a very low yield or no formation of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in a Vilsmeier-Haack reaction can stem from several factors. Here's a systematic approach to troubleshooting:

    • Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and of high purity. Old or decomposed DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.

    • Reaction Temperature: The formation of the Vilsmeier reagent (the complex of POCl₃ and DMF) is exothermic and should be performed at a low temperature (typically 0-5 °C) to prevent decomposition. The subsequent formylation reaction temperature should be carefully controlled, as higher temperatures can lead to side reactions and decomposition of the starting material or product.

    • Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A slight excess of POCl₃ is often used. The ratio of the Vilsmeier reagent to the 5-bromo-1H-pyrrolo[2,3-b]pyridine substrate also needs to be optimized. An insufficient amount of the reagent will result in incomplete conversion.

    • Reaction Time: The reaction time should be monitored to ensure the complete consumption of the starting material without significant product degradation. Progress can be tracked using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Issue 2: Formation of Multiple Products

  • Question: My TLC/LC-MS analysis shows the presence of multiple spots/peaks in addition to my desired product. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge. Potential byproducts in this synthesis include:

    • Di-formylated product: Although formylation is expected at the C3 position of the pyrrole ring, over-formylation can occur, leading to the introduction of a second formyl group. To minimize this, use a controlled amount of the Vilsmeier reagent and monitor the reaction closely.

    • N-formylated product: Formylation can sometimes occur on the nitrogen of the pyrrole ring. This is generally less favored, but can be influenced by reaction conditions.

    • Isomeric products: While formylation is electronically favored at the C3 position, small amounts of other isomers might form. Purification by column chromatography is usually effective in separating these isomers.

    • Starting Material: Incomplete reaction will result in the presence of unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Issue 3: Difficult Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification methods?

  • Answer: The purification of this compound typically involves the following steps:

    • Work-up: After the reaction is complete, the mixture is usually quenched by carefully pouring it onto crushed ice and then neutralizing it with a base such as sodium bicarbonate or sodium hydroxide solution. It is crucial to maintain a low temperature during quenching to avoid decomposition.

    • Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: The most effective method for purifying the crude product is silica gel column chromatography. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often employed to separate the desired product from byproducts and unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?

A1:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine: This is the substrate, an electron-rich heteroaromatic compound that undergoes electrophilic substitution.

  • N,N-dimethylformamide (DMF): DMF serves as both a solvent and a reactant. It reacts with POCl₃ to form the active electrophile, the Vilsmeier reagent.

  • Phosphorus oxychloride (POCl₃): POCl₃ is an activating agent that reacts with DMF to form the chloroiminium salt, which is the electrophilic species in the formylation reaction.

Q2: What is the expected regioselectivity of the formylation?

A2: The formylation of 7-azaindole derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridine is highly regioselective for the C3 position of the pyrrole ring. This is due to the electronic properties of the bicyclic system, where the C3 position is the most nucleophilic and susceptible to electrophilic attack.

Q3: How can I confirm the identity and purity of my final product?

A3: The structure and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the position of the formyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for this compound Synthesis

EntryMolar Ratio (Substrate:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
11 : 1.5 : 100 to rt4~70-80General Vilsmeier Protocol
21 : 2.0 : 150 to 602~85Optimized Conditions
31 : 1.2 : 10rt6~60Sub-optimal Conditions

Note: The yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Experimental Protocols

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material)

There are several patented methods for the synthesis of 5-bromo-7-azaindole. One common approach involves the direct bromination of 7-azaindole. Another method starts from 2-aminopyridine, which undergoes bromination, followed by a series of reactions to construct the pyrrole ring.[1][2][3]

Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 15 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a solid may be observed.

  • Formylation Reaction: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF.

  • Cool the Vilsmeier reagent mixture back to 0 °C and add the solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents Potential Cause CheckTemp Verify Reaction Temperature (Vilsmeier Reagent Formation at 0-5°C) Start->CheckTemp Potential Cause CheckStoichiometry Optimize Stoichiometry (POCl₃:DMF and Reagent:Substrate) Start->CheckStoichiometry Potential Cause CheckTime Monitor Reaction Time (TLC/LC-MS) Start->CheckTime Potential Cause Solution Improved Yield CheckReagents->Solution Action Taken CheckTemp->Solution Action Taken CheckStoichiometry->Solution Action Taken CheckTime->Solution Action Taken

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow StartingMaterial 5-bromo-1H-pyrrolo[2,3-b]pyridine Reaction Vilsmeier-Haack Formylation StartingMaterial->Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Experimental workflow for the synthesis.

References

Troubleshooting ambiguous NMR spectra of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR spectra during the analysis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm. These values are estimates and may vary depending on the solvent and experimental conditions.

ProtonPredicted ¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CHO9.5 - 10.5s
H28.0 - 8.5s
H48.3 - 8.6d~2.0
H68.5 - 8.8d~2.0
NH11.0 - 12.5br s
CarbonPredicted ¹³C Chemical Shift (ppm)
-CHO185 - 195
C2135 - 145
C3120 - 130
C3a145 - 155
C4130 - 140
C5110 - 120
C6140 - 150
C7a125 - 135

Q2: My ¹H NMR spectrum shows broad signals for the NH and aromatic protons. What could be the cause?

A2: Broadening of signals in the NMR spectrum of this compound can be attributed to several factors:

  • Proton Exchange: The NH proton can undergo chemical exchange with trace amounts of water or other acidic/basic impurities in the sample. This exchange can be fast, intermediate, or slow on the NMR timescale, leading to signal broadening or even disappearance.

  • Quadrupolar Broadening: The nitrogen atoms in the pyrrolopyridine ring system possess a quadrupole moment, which can lead to broadening of adjacent proton signals, particularly the NH proton.

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and aggregation, resulting in broader lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field due to improper shimming of the spectrometer will lead to broad and distorted peaks.

Q3: I am observing unexpected peaks in my spectrum. How can I identify the source of these impurities?

A3: Unexpected peaks can arise from various sources. Consider the following possibilities:

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes, methanol) are a frequent source of impurity peaks.

  • Starting Materials: Incomplete reaction can result in the presence of signals from the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Side Products: Side reactions during the formylation step can lead to the formation of isomers or other byproducts.

  • Degradation: The compound may be susceptible to degradation, especially if exposed to light, air, or extreme temperatures.

To identify these impurities, it is helpful to:

  • Run a blank spectrum of the deuterated solvent.

  • Compare the spectrum to known spectra of common solvents and starting materials.

  • Employ 2D NMR techniques like HSQC and HMBC to correlate proton and carbon signals of the impurities, which can aid in their structural elucidation.

Troubleshooting Ambiguous Spectra

If you are facing challenges in interpreting the NMR spectrum of this compound, the following troubleshooting workflow and experimental protocols can help in resolving ambiguities.

Troubleshooting Workflow

troubleshooting_workflow start Ambiguous NMR Spectrum check_sample Check Sample Preparation (Concentration, Solvent) start->check_sample check_instrument Verify Spectrometer Performance (Shimming, Calibration) start->check_instrument overlap_peaks Issue: Overlapping Peaks start->overlap_peaks broad_peaks Issue: Broad Peaks check_sample->broad_peaks extra_peaks Issue: Extra Peaks check_sample->extra_peaks check_instrument->broad_peaks vt_nmr Variable Temperature (VT) NMR broad_peaks->vt_nmr Dynamic processes? d2o_exchange D₂O Exchange Experiment broad_peaks->d2o_exchange Exchangeable protons? hsqc_hmbc 2D NMR: HSQC/HMBC extra_peaks->hsqc_hmbc Identify impurities repurify Re-purify Sample extra_peaks->repurify change_solvent Change Solvent overlap_peaks->change_solvent cosy 2D NMR: COSY overlap_peaks->cosy resolved Spectrum Resolved vt_nmr->resolved d2o_exchange->resolved change_solvent->resolved cosy->resolved hsqc_hmbc->resolved repurify->start

Caption: A workflow for troubleshooting ambiguous NMR spectra.

Experimental Protocols

D₂O Exchange Experiment

Objective: To identify the exchangeable NH proton signal.

Methodology:

  • Acquire a standard ¹H NMR spectrum of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure thorough mixing.

  • Acquire a second ¹H NMR spectrum.

  • Observation: The signal corresponding to the NH proton should either disappear or significantly decrease in intensity due to the exchange with deuterium.

Variable Temperature (VT) NMR

Objective: To resolve overlapping signals or investigate dynamic processes causing peak broadening.

Methodology:

  • Prepare a sample in a high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the temperature of the NMR probe in increments of 10-20 K.

  • Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.

  • Observation: Changes in chemical shifts and peak shapes with temperature can indicate dynamic processes or help to resolve overlapping resonances.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Objective: To unambiguously assign proton and carbon signals and determine the connectivity within the molecule.

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-4 bonds).

    • Procedure: Run a standard COSY experiment. Cross-peaks will appear between signals of coupled protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms.

    • Procedure: Run a standard HSQC experiment. Cross-peaks will correlate the chemical shifts of directly bonded C-H pairs.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds).

    • Procedure: Run a standard HMBC experiment. Cross-peaks will reveal correlations between protons and carbons that are not directly bonded, which is crucial for piecing together the molecular structure.

2D NMR Interpretation Workflow

Technical Support Center: Scale-up Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction for the synthesis of this compound?

A1: The key reaction is the Vilsmeier-Haack formylation of the precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). This reaction introduces a formyl (-CHO) group onto the C3 position of the pyrrole ring.[1][2][3][4]

Q2: What are the typical reagents and solvents used in this Vilsmeier-Haack reaction?

A2: The Vilsmeier reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2][3] DMF can also serve as the solvent, or other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.

Q3: What are the main safety concerns associated with this synthesis?

A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The Vilsmeier reagent itself is also corrosive. The product, this compound, is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood.

Q4: How is the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine, synthesized on a larger scale?

A4: Several methods for the synthesis of 5-bromo-7-azaindole have been reported, often starting from 7-azaindole or substituted pyridines. One patented method involves the bromination of 7-azaindole using a suitable brominating agent.[6][7] Another approach starts from 2-aminopyridine, which undergoes bromination, iodination, Sonogashira coupling, and intramolecular cyclization to yield the desired product with high purity.[6]

Experimental Protocol: Scale-up Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions on related heterocyclic compounds and should be optimized for specific laboratory conditions and scale.

Diagram of the Experimental Workflow:

experimental_workflow reagent_prep Vilsmeier Reagent Preparation reaction Formylation Reaction reagent_prep->reaction Add dropwise at low temp workup Aqueous Work-up and Quenching reaction->workup Pour onto ice/base extraction Product Extraction workup->extraction purification Purification extraction->purification product Final Product purification->product

Caption: A generalized workflow for the Vilsmeier-Haack formylation.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Amount (molar equivalents)
5-bromo-1H-pyrrolo[2,3-b]pyridine197.04-1.0
Phosphorus oxychloride (POCl₃)153.331.6451.5 - 3.0
N,N-Dimethylformamide (DMF)73.090.944Solvent & Reagent
Dichloromethane (DCM)84.931.33Solvent (optional)
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)40.00 / 84.01-For quenching
Ethyl acetate or Dichloromethane--For extraction
Brine (saturated NaCl solution)--For washing
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)142.04 / 120.37-For drying

Procedure:

  • Vilsmeier Reagent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF (or another suitable inert solvent like DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the acid and hydrolyze the intermediate iminium salt. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Problem 1: Low or no product formation.

Possible CauseSuggested Solution
Inactive Vilsmeier reagentEnsure that the POCl₃ and DMF used are anhydrous. Moisture will deactivate the reagent.
Insufficiently reactive substrateThe 7-azaindole ring system is less electron-rich than indole due to the pyridine nitrogen. An electron-withdrawing bromine substituent further deactivates the ring. Increasing the reaction temperature (e.g., to 60-80 °C) and/or reaction time may be necessary. Using a higher excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can also drive the reaction to completion.
Incorrect work-upEnsure complete hydrolysis of the intermediate iminium salt by maintaining a basic pH during the aqueous work-up.

Problem 2: Formation of multiple products (poor regioselectivity).

Possible CauseSuggested Solution
Reaction at other positionsWhile formylation is expected at the electron-rich C3 position of the pyrrole ring, side reactions at other positions are possible, though less likely for this substrate.
Di-formylationAlthough less common, di-formylation could occur under harsh conditions. Using milder reaction conditions (lower temperature, shorter reaction time) and a controlled stoichiometry of the Vilsmeier reagent can help to minimize this.

Problem 3: Formation of a dark, tarry substance.

Possible CauseSuggested Solution
Polymerization or degradation of the starting material or productThe 7-azaindole core can be sensitive to strongly acidic conditions. Ensure that the addition of the substrate to the Vilsmeier reagent is done at a low temperature and that the reaction temperature is carefully controlled.
Formation of indole trimers or other oligomersThis is a known side reaction for indoles under Vilsmeier conditions.[8] Using a more dilute reaction mixture and maintaining a lower reaction temperature can help to suppress these side reactions.

Problem 4: Difficulties in product purification.

Possible CauseSuggested Solution
Co-eluting impuritiesIf column chromatography is used, try different solvent systems to improve separation. A gradient elution might be necessary.
Product is an oil or does not crystallize easilyTry different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. If the product remains an oil, purification by column chromatography is the recommended alternative.

Troubleshooting Decision Tree:

troubleshooting_tree start Low Yield or Incomplete Reaction check_reagents Are POCl3 and DMF anhydrous? start->check_reagents check_reagents->start No, use anhydrous increase_temp_time Increase reaction temperature/time check_reagents->increase_temp_time Yes increase_reagent Increase equivalents of Vilsmeier reagent increase_temp_time->increase_reagent multiple_products Multiple Products Observed milder_conditions Use milder conditions (lower temp, shorter time) multiple_products->milder_conditions control_stoichiometry Control stoichiometry of Vilsmeier reagent milder_conditions->control_stoichiometry dark_tar Dark Tarry Substance Formed control_temp Ensure strict temperature control dark_tar->control_temp dilute_reaction Use a more dilute reaction mixture control_temp->dilute_reaction purification_issue Purification Difficulties optimize_chromatography Optimize chromatography solvent system purification_issue->optimize_chromatography try_recrystallization Try different recrystallization solvents optimize_chromatography->try_recrystallization

Caption: A decision tree for troubleshooting common issues in the synthesis.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the 7-azaindole ring.

vilsmeier_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Intermediate1 Intermediate DMF->Intermediate1 + POCl3 POCl3 POCl3 VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent - Cl- Azaindole 5-Bromo-7-azaindole Attack Electrophilic Attack Azaindole->Attack + Vilsmeier Reagent Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Final Product Hydrolysis->Product

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

References

Preventing decomposition of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors, including elevated temperatures, exposure to strong acidic or basic conditions, prolonged reaction times, and exposure to light. The 7-azaindole core is susceptible to degradation under harsh conditions, and the aldehyde functional group can be prone to oxidation or side reactions.

Q2: Are there any known incompatible reagents with this compound?

A2: While specific incompatibility data is limited, strong oxidizing agents should be used with caution due to the presence of the aldehyde group. Additionally, strong, non-nucleophilic bases at high temperatures may promote side reactions or decomposition. It is always recommended to perform a small-scale test reaction to check for compatibility with new reagents.

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of any impurity peaks, which may indicate decomposition.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound.

Guide 1: Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired coupled product and/or significant decomposition of the starting material.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition Ensure the palladium catalyst is fresh and active. Use pre-catalysts like Pd(dppf)Cl₂ or employ robust ligands such as SPhos to stabilize the active Pd(0) species. Rigorously degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.
Debromination (loss of bromine) This is a common side reaction with bromo-heterocycles. Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) to reduce the electron density of the ring system and minimize debromination. Use milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ where possible.
Homocoupling of Boronic Acid Minimize the amount of boronic acid to a slight excess (1.1-1.2 equivalents). Ensure thorough degassing to prevent oxygen-mediated homocoupling.
High Reaction Temperature 7-Azaindole derivatives can be sensitive to high temperatures.[1] Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
Suboptimal Solvent or Base Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) under a positive flow of inert gas.

  • Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

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// Edges start -> catalyst; catalyst -> solution_catalyst [label="Yes"]; catalyst -> debromination [label="No"]; debromination -> solution_debromination [label="Yes"]; debromination -> temp [label="No"]; temp -> solution_temp [label="Yes"]; temp -> conditions [label="No"]; conditions -> solution_conditions [label="Yes"]; } .enddot Caption: Troubleshooting logic for Suzuki coupling reactions.

Guide 2: Reductive Amination Reactions

Issue: Formation of multiple byproducts and incomplete conversion of the aldehyde.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Aldehyde Instability The aldehyde may degrade under the reaction conditions before reacting with the amine. Consider a two-step procedure where the imine is formed first at a lower temperature, followed by the addition of the reducing agent.
Over-reduction Strong reducing agents like LiAlH₄ may reduce other functional groups. Use milder and more selective reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Formation of Side Products Self-condensation of the aldehyde or reaction of the product amine with the starting aldehyde can occur. Use a slight excess of the amine and add the reducing agent portion-wise to keep its concentration low.
Inefficient Imine Formation Imine formation can be slow. The use of a dehydrating agent like molecular sieves or a catalytic amount of acid (e.g., acetic acid) can facilitate this step.
Reaction Temperature High temperatures can lead to decomposition. Perform the reaction at room temperature or slightly elevated temperatures (40-50 °C).

Experimental Protocol: General Procedure for Reductive Amination

  • To a flask, add this compound (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

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// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } .enddot Caption: General workflow for reductive amination.

General Stability and Handling Recommendations

  • Storage: Store this compound in a cool, dark, and dry place under an inert atmosphere to prevent degradation.

  • Light Sensitivity: 7-Azaindole derivatives can be sensitive to light.[2] It is advisable to protect reaction mixtures from direct light, for example, by wrapping the reaction flask in aluminum foil.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, particularly those involving organometallic reagents, always work under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification: During purification by column chromatography, minimize the time the compound spends on the silica gel, as prolonged exposure can sometimes lead to decomposition, especially if the silica is acidic. Use of a neutral silica gel or pre-treating the silica with a base (e.g., triethylamine in the eluent) can be beneficial.

References

Identification of common impurities in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in my sample of this compound?

Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:

  • Unreacted Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).[1][2]

  • Regioisomers: 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, formed if the formylation occurs at the C2 position of the pyrrole ring instead of C3.

  • Over-formylated Products: Di-formylated species, although less common, can occur under harsh reaction conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., N,N-dimethylformamide (DMF), phosphorus oxychloride).

  • Hydrolysis Product: 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, which can form via oxidation of the aldehyde.

Q2: My reaction to synthesize this compound is showing multiple spots on the Thin Layer Chromatography (TLC). What could they be?

Multiple spots on a TLC plate suggest the presence of impurities. Aside from the desired product, these spots could correspond to the unreacted starting material (5-bromo-1H-pyrrolo[2,3-b]pyridine), which is less polar than the aldehyde product. Other spots could be regioisomeric byproducts or other side products from the Vilsmeier-Haack reaction.[3][4][5] It is recommended to run co-spotting TLC with the starting material to confirm its presence.

Q3: How can I identify the specific impurities in my sample?

A combination of analytical techniques is recommended for impurity profiling:[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. Developing a suitable gradient method can resolve the main compound from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the molecular weights of the impurities, providing strong clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities if they are present in sufficient quantities. Comparing the spectra with the known spectra of the starting material and the desired product is a key step.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities like residual solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Purity of Final Product Incomplete reaction.Increase reaction time or temperature. Ensure the Vilsmeier reagent is freshly prepared and used in appropriate molar excess.
Inefficient purification.Optimize the purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent system can also be effective.
Presence of Starting Material Insufficient amount of formylating agent.Increase the molar ratio of the Vilsmeier reagent to the starting material.
Reaction time is too short.Monitor the reaction progress using TLC or HPLC and ensure it goes to completion.
Presence of Regioisomers Reaction conditions favoring formylation at other positions.Carefully control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and scale.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or DCM).

  • Add the solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Formation of Vilsmeier Reagent (DMF + POCl3) B Addition of 5-bromo-1H-pyrrolo[2,3-b]pyridine A->B C Reaction Quenching B->C D Extraction with Organic Solvent C->D E Washing and Drying D->E F Solvent Evaporation E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship for Impurity Identification

G Impurity Identification Logic A Crude Product Sample B Analytical Techniques A->B C Data Analysis B->C TLC TLC HPLC HPLC LCMS LC-MS NMR NMR D Impurity Identification C->D TLC->C Rf values HPLC->C Retention times, Peak areas LCMS->C Molecular weights NMR->C Chemical shifts, Coupling constants

Caption: Logical workflow for identifying impurities in the final product.

References

Validation & Comparative

A Comparative Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Other 7-Azaindole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere of indole and to form crucial hydrogen bond interactions with the hinge region of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors, with some achieving clinical success. 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a key intermediate in the synthesis of a diverse array of these inhibitors. The bromine atom at the 5-position and the carbaldehyde at the 3-position offer versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This guide provides a comparative analysis of this compound and related 7-azaindole analogs, focusing on their performance as kinase inhibitors. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers in the field of drug discovery.

Comparative Biological Activity of 7-Azaindole Analogs

The following table summarizes the in vitro biological activities of various 7-azaindole derivatives against different protein kinases and cancer cell lines. This data highlights the impact of substitutions at the 5-position and modifications of the 3-carbaldehyde group on their inhibitory potency.

Compound ID7-Azaindole AnalogTarget Kinase/Cell LineIC50/GI50 (µM)Reference
1 5-bromo-7-azaindolin-2-one derivative (23p)A549 (Lung Carcinoma)2.357[1]
Skov-3 (Ovarian Cancer)3.012[1]
2 7-azaindole derivative (8l)Haspin Kinase0.014[2]
3 7-azaindole derivative (8g)CDK9/CyclinT>10[2]
Haspin Kinase0.25[2]
4 7-azaindole derivative (8h)CDK9/CyclinT>10[2]
Haspin Kinase0.35[2]
5 7-azaindole-coumaranone hybridHaspin Kinase0.15
6 4-phenylaminopyrrolo[2,3-b]pyridineHL-60 (Leukemia)1.5[2]
7 4-phenethylaminopyrrolo[2,3-b]pyridineHL-60 (Leukemia)1.2[2]
8 7-azaindole derivative (4a)A549 (Lung Carcinoma)6.23[3]
9 7-azaindole derivative (5j)A549 (Lung Carcinoma)4.56[3]
10 5-chloro-indole-2-carboxylate derivative (3e)EGFR0.068[4]
11 5-chloro-indole-2-carboxylate derivative (3b)EGFR0.074[4]

Experimental Protocols

Synthesis of 7-Azaindole-3-carbaldehydes via Vilsmeier-Haack Reaction

The introduction of a carbaldehyde group at the C3 position of the 7-azaindole ring is commonly achieved through the Vilsmeier-Haack reaction. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6][7]

General Procedure:

  • To a solution of the 5-substituted-7-azaindole in an appropriate solvent (e.g., DMF or a chlorinated solvent), phosphorus oxychloride (POCl₃) is added dropwise at a low temperature (typically 0-5 °C).

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate, for a period ranging from a few hours to overnight.

  • Upon completion of the reaction (monitored by TLC), the mixture is carefully poured into ice-water and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired 5-substituted-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases is typically evaluated using in vitro kinase assays. A common method is the luminescence-based assay which measures the amount of ATP consumed during the phosphorylation reaction.[8][9]

General Procedure:

  • Preparation of Reagents: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compounds (serially diluted) in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 96-well plate, add the test compound and the kinase enzyme. After a short pre-incubation period, initiate the reaction by adding the substrate and ATP mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of remaining ATP using a commercial kit such as ADP-Glo™. This involves adding a reagent that converts the remaining ATP into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the general signaling pathway involving protein kinases, the workflow for synthesizing 7-azaindole analogs, and the experimental procedure for evaluating their inhibitory activity.

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Intracellular Signaling Proteins Dimerization->Signaling_Proteins recruits & activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Signaling_Proteins->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response leads to Inhibitor 7-Azaindole Inhibitor Inhibitor->Receptor blocks ATP binding site Synthesis_Workflow Start 5-Bromo-7-azaindole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Carbaldehyde 5-Bromo-1H-pyrrolo[2,3-b]pyridine -3-carbaldehyde Vilsmeier->Carbaldehyde Modification Further Chemical Modifications (e.g., Suzuki Coupling, Reductive Amination) Carbaldehyde->Modification Analogs Diverse Library of 7-Azaindole Analogs Modification->Analogs Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of 7-Azaindole Analogs Incubation Incubate Kinase with Inhibitor Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Incubation Reaction_Start Initiate Reaction with ATP and Substrate Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Signal_Generation Add Luminescence Reagent Reaction_Incubation->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

References

Comparative Biological Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives. The information presented is based on available experimental data, focusing on their potential as anticancer agents and kinase inhibitors.

The 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases. This has led to the development of numerous derivatives with a wide range of biological activities, including potent antitumor effects. This guide summarizes the key findings on the anticancer and kinase inhibitory activities of these compounds, presents the data in a comparative format, details the experimental methodologies used for their evaluation, and visualizes the relevant signaling pathways.

Comparative Anticancer Activity

Derivatives of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected derivatives, comparing them with the established anticancer drug Sunitinib.

Compound IDModification from CoreMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)SKOV-3 (Ovarian) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
23c 3-carboxamide derivative17.9463.1039.4107.882[1]
23d 3-carboxamide derivative15.05210.3883.7216.316[1]
23f 3-carboxamide derivative-7.8035.023-[1]
23g 3-carboxamide derivative-6.9956.034-[1]
Sunitinib Reference Drug65.60629.25731.98541.805[1]

Note: The core structure for the compounds in the table is 5-bromo-7-azaindolin-2-one with a (Z)-ylidene-methyl-2,4-dimethyl-1H-pyrrole-3-carboxamide at position 3. The specific modifications for each compound are detailed in the cited reference.

Kinase Inhibitory Activity

Several derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition
Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712

Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine. The specific structure is detailed in the cited reference.

Janus Kinase 3 (JAK3) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective inhibitors of JAK3, a key enzyme in the signaling pathways of several cytokines involved in the immune response. This makes them promising candidates for the treatment of autoimmune diseases and transplant rejection.

Phosphodiesterase 4B (PDE4B) Inhibition

Certain 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been shown to be potent and selective inhibitors of PDE4B, an enzyme that regulates intracellular levels of cyclic AMP (cAMP). Inhibition of PDE4B has therapeutic potential in inflammatory and central nervous system disorders.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the biological activity of the 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

    • Following incubation, the MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Sulforhodamine B (SRB) Assay:

The SRB assay is another widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with the test compounds as described for the MTT assay.

    • After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are washed and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The protein-bound dye is solubilized with a 10 mM Tris base solution.

    • The absorbance is measured at approximately 510 nm.

    • IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay
  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase.

  • General Procedure:

    • The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.

    • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds and a general workflow for their biological evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Gene_Expression Gene Expression Nucleus->Gene_Expression PDE4B_Signaling_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP AMP PDE4B->AMP hydrolysis Cell_Response Decreased Inflammation, Neuroprotection PKA->Cell_Response EPAC->Cell_Response Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT, SRB Assay) Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assays (e.g., FGFR, JAK3) In_Vitro_Screening->Kinase_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Kinase_Assay->Mechanism_Study Potent Inhibitors Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

References

Unraveling the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive single-crystal X-ray diffraction analysis for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is not publicly available, this guide provides a comprehensive comparison of crystallographic methods against other powerful analytical techniques essential for its complete structural elucidation. This document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the strengths and limitations of various validation methods.

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For a novel compound like this compound, a derivative of the versatile 7-azaindole scaffold, precise structural validation is paramount for understanding its physicochemical properties and biological activity.

While single-crystal X-ray crystallography remains the gold standard for providing unambiguous atomic coordinates, its application is contingent on the growth of suitable single crystals. In its absence, a combination of other analytical techniques is employed to build a comprehensive structural profile. This guide compares the definitive data from X-ray crystallography of the closely related parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, with spectroscopic and analytical methods applicable to the target aldehyde.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the key structural insights provided by X-ray crystallography and its common alternatives in the context of characterizing this compound.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction - Unambiguous 3D molecular structure- Bond lengths, bond angles, and torsion angles- Crystal packing and intermolecular interactions- Absolute configurationProvides the most definitive structural data.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations)- Chemical environment of nuclei- Relative stereochemistryNon-destructive; provides detailed information about the molecule in solution.Does not provide bond lengths or angles directly; interpretation can be complex.
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., C=O, N-H, C-H)Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural cluesHigh sensitivity; provides accurate molecular weight and formula.Does not provide information on stereochemistry or atom connectivity.
Elemental Analysis - Percentage composition of C, H, N, and other elementsConfirms the empirical and molecular formula.Does not provide any information about the molecular structure.

Experimental Protocols

1. Single-Crystal X-ray Diffraction (Hypothetical for the Aldehyde, based on the parent compound)

A suitable single crystal of this compound would be mounted on a goniometer. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Based on the published data for 5-bromo-1H-pyrrolo[2,3-b]pyridine, the crystal system is monoclinic.[1][2] Key crystallographic parameters for the parent compound are provided in the table below for reference.

Parameter Value for 5-bromo-1H-pyrrolo[2,3-b]pyridine
Formula C₇H₅BrN₂
Molecular Weight 197.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) 103.403 (5)
Volume (ų) 675.47 (6)

Data from Acta Crystallographica Section E, 2013, E69, o381.[1][2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For aldehydes, the proton of the formyl group typically appears as a singlet in the downfield region of the ¹H NMR spectrum (around δ 9-10 ppm).[3] 2D NMR experiments, such as COSY and HSQC, would be performed to establish the connectivity between protons and carbons, confirming the structure of the pyrrolo[2,3-b]pyridine core and the position of the bromo and aldehyde substituents.

3. Infrared (IR) Spectroscopy

A small amount of the solid sample would be analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the aldehyde carbonyl (C=O) stretching vibration.[3] Other characteristic peaks for the aromatic C-H and N-H stretches would also be observed.

4. High-Resolution Mass Spectrometry (HRMS)

The sample would be introduced into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). The instrument would be calibrated to provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which can be compared with the calculated formula of C₈H₅BrN₂O to confirm the identity of the compound.

5. Elemental Analysis

A precisely weighed amount of the purified compound would be subjected to combustion analysis. The amounts of CO₂, H₂O, and N₂ produced are measured to determine the percentage composition of carbon, hydrogen, and nitrogen in the molecule. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed molecular formula.

Visualizing the Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Xray X-ray Crystallography (if single crystal) Purification->Xray Attempt Crystal Growth NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Structure Confirmed Molecular Structure Xray->Structure NMR->Structure MS->Structure IR->Structure EA->Structure

Caption: Workflow for structural validation.

References

Navigating the Structure-Activity Landscape of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Analogs for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of analogs derived from the versatile 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold reveals critical insights for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers and drug development professionals in their quest for novel kinase inhibitors and other bioactive molecules.

The 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a hinge-binding motif for numerous protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing further diversity, while modifications at the 3-position have been shown to be crucial for modulating potency and selectivity. The 3-carbaldehyde derivative is a key intermediate, offering a gateway to a wide array of analogs through well-established chemical transformations.

Comparative Analysis of 3-Substituted 5-Bromo-7-Azaindole Analogs

While a comprehensive SAR study starting directly from this compound is not extensively documented in a single source, valuable insights can be gleaned from studies on 3,5-disubstituted 7-azaindoles. In a notable study focused on developing agents against Human African Trypanosomiasis, a series of analogs with a fixed pyrazole at the 5-position and diverse substituents at the 3-position were synthesized and evaluated for their biological activity against Trypanosoma brucei. The following table summarizes the key findings from this research, highlighting the impact of the 3-position substituent on potency.

Compound ID3-Position SubstituentpEC50
13q Carboxylic acid<5.3
13p Amide6.5
13r Amine7.3
13u Hydroxy7.3
13t Nitro7.6
NEU-1207 4-pyridyl7.3
13c 3-pyridyl6.8
13z 4-pyridyl-2-carbonitrile6.8
13aa 3-pyridyl-2-carbonitrile6.4

Data sourced from a study on the lead optimization of 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis.

Key SAR Insights:

  • Small polar groups are well-tolerated: The data indicates that small polar groups such as amine, hydroxyl, and nitro at the 3-position result in potent compounds.

  • Acidic groups are detrimental: The carboxylic acid analog (13q) displayed a significant loss of activity.

  • Aromatic substituents show varied activity: While a 4-pyridyl group (NEU-1207) was found to be potent, the isomeric 3-pyridyl analog (13c) showed reduced activity.

  • Substitution on the aromatic ring can be unfavorable: The addition of a nitrile group to the pyridyl ring (13z and 13aa) led to a decrease in potency compared to the unsubstituted parent pyridyl compounds.

  • The pyrrolo[2,3-b]pyridine core is essential: Modifications to the core, such as methylation of the indole nitrogen or replacement with a pyridofuran or indole, resulted in a loss of activity, underscoring the importance of the hydrogen bond donor/acceptor pair of the azaindole scaffold.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are generalized protocols for key synthetic transformations of this compound and a common biological assay.

General Procedure for Reductive Amination

This procedure allows for the synthesis of 3-(aminomethyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine analogs.

  • To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amine.

General Procedure for Knoevenagel Condensation

This method is used to synthesize 3-(2-substituted-vinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.

  • In a reaction vessel, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path to Discovery

To better understand the relationships and processes involved in SAR studies, the following diagrams illustrate the general workflow and the key structural modifications.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Core Scaffold This compound Synthesis Chemical Modification (e.g., Reductive Amination, Knoevenagel Condensation) Start->Synthesis Analogs Library of Analogs Synthesis->Analogs Screening In vitro Screening (e.g., Kinase Assays, Cytotoxicity Assays) Analogs->Screening Data Quantitative Data (e.g., IC50, EC50) Screening->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Signaling_Pathway_Example RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Analog (Kinase Inhibitor) Inhibitor->RAF SAR_Logic cluster_C3 Modifications at C3-position cluster_Activity Impact on Biological Activity Core 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Core Scaffold) C3_Aldehyde 3-Carbaldehyde C3_Amine 3-Aminomethyl C3_Aldehyde->C3_Amine Reductive Amination C3_Vinyl 3-Vinyl C3_Aldehyde->C3_Vinyl Wittig/Knoevenagel C3_Aryl 3-Aryl C3_Aldehyde->C3_Aryl Suzuki Coupling (after conversion) Potency Potency C3_Amine->Potency Selectivity Selectivity C3_Vinyl->Selectivity PK_PD Pharmacokinetics/ Pharmacodynamics C3_Aryl->PK_PD

References

Comparing kinase inhibition profiles of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific kinase inhibition data for 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives are not extensively available in the public domain, the broader family of pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds have been the subject of significant research in the quest for novel kinase inhibitors. These core structures serve as versatile platforms for the development of potent and selective inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.

This guide provides a comparative analysis of the kinase inhibition profiles of various derivatives of the 1H-pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine cores, drawing upon published experimental data. The focus is on their activity against key kinase targets, the methodologies used for their evaluation, and the signaling pathways they modulate.

Comparative Kinase Inhibition Profiles

The inhibitory activity of pyrrolopyridine and pyrrolopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for representative compounds from these families against various kinases.

Table 1: Kinase Inhibition Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
4h FGFR174T1, MDA-MB-231, MCF-7
FGFR29-
FGFR325-
FGFR4712-
Compound 1 FGFR119004T1, MDA-MB-231, MCF-7
Compound 42 Cdc77-
Compound 31 JAK3Potent (exact value not specified)-

Data sourced from studies on fibroblast growth factor receptor (FGFR) inhibitors and cell division cycle 7 (Cdc7) kinase inhibitors.[1][2][3]

Table 2: Kinase Inhibition Profile of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
Compound 5k EGFR79HepG2
Her240HepG2
VEGFR2136HepG2
CDK2204HepG2
Sunitinib (Reference) EGFR93-
VEGFR2261-
Erlotinib (Reference) EGFR55-
Staurosporine (Reference) Her238-
Compound 6f FGFR46710-
Tie26840-
TrkA2250-
Compound 25b FAK5.4A549, MDA-MB-231

Data compiled from research on multi-targeted kinase inhibitors, broad-spectrum antiproliferative agents, and focal adhesion kinase (FAK) inhibitors.[4][5][6]

Experimental Protocols

The determination of kinase inhibition profiles relies on robust and standardized experimental methodologies. Below are outlines of typical protocols employed in the cited studies.

In Vitro Protein Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Preparation of Reagents : The kinase, its specific substrate, and ATP are prepared in a suitable assay buffer.

  • Compound Incubation : The test compounds, at varying concentrations, are pre-incubated with the kinase to allow for binding.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection of Activity : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-labeled ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.[7]

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiproliferative Assays

These assays assess the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Measurement : Cell viability is assessed using colorimetric or fluorometric assays such as MTT, SRB, or CellTiter-Glo, which measure metabolic activity or total protein content.

  • Data Analysis : The concentration of the compound that causes a 50% reduction in cell viability (GI50 or IC50) is calculated from the dose-response curves.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a general workflow for kinase inhibitor screening.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Start: Compound Library assay_prep Prepare Kinase Assay (Kinase, Substrate, ATP) start->assay_prep compound_addition Add Test Compounds (Varying Concentrations) assay_prep->compound_addition incubation Incubate compound_addition->incubation readout Measure Kinase Activity (e.g., Luminescence) incubation->readout data_analysis Data Analysis (Calculate % Inhibition) readout->data_analysis ic50 Determine IC50 Values data_analysis->ic50 hit_identification Identify 'Hit' Compounds ic50->hit_identification

References

Comparative Analysis of 5-Bromo- and 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the influence of 5-halogen substitution on the biological activity of derivative compounds, providing valuable insights for researchers and drug development professionals in the field of kinase inhibition.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, frequently employed in the design of inhibitors for various protein kinases, including Janus kinases (JAKs). The 5-position of the 7-azaindole ring is a critical site for modification, where the introduction of a halogen atom, such as bromine or chlorine, can significantly modulate the compound's interaction with the target protein.

Physicochemical and Reactivity Profile

The choice between a bromo or chloro substituent at the 5-position of the 7-azaindole core can influence the physicochemical properties and synthetic accessibility of the resulting derivatives. Bromine, being larger and more polarizable than chlorine, can lead to stronger van der Waals and halogen bonding interactions with the target protein.[1] Conversely, the greater electronegativity of chlorine can alter the electronic distribution of the aromatic system, potentially affecting pKa and metabolic stability.

From a synthetic standpoint, both 5-bromo- and 5-chloro-7-azaindole derivatives serve as versatile intermediates for further functionalization, typically through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, which can influence the choice of coupling partners and reaction conditions.

Comparative Biological Activity in Kinase Inhibition

To assess the impact of the 5-bromo versus 5-chloro substitution on biological activity, we can examine the structure-activity relationships (SAR) of kinase inhibitors derived from these precursors. The following data, collated from studies on various kinase inhibitor programs, illustrates the subtle yet significant differences in potency that can arise from this single atomic substitution.

Table 1: Comparison of Inhibitory Activity of 5-Bromo vs. 5-Chloro-7-Azaindole Derivatives against Various Kinases

Derivative PairTarget Kinase5-Bromo Derivative IC50 (nM)5-Chloro Derivative IC50 (nM)Fold Difference (Bromo vs. Chloro)
Pexidartinib AnaloguesCSF-1RData Not AvailablePotent Inhibition-
Cdc7 Kinase InhibitorsCdc77Data Not Available-

Note: The table is populated with representative data where available. Direct one-to-one comparisons from a single study are scarce. The data presented is intended to be illustrative of the general trends observed in the literature.

While a direct, comprehensive side-by-side comparison is challenging due to the varied nature of the reported studies, a general trend emerges where the 5-bromo substituent often imparts equal or slightly greater potency compared to the 5-chloro analogue in the context of kinase inhibition. For instance, in the development of certain kinase inhibitors, the larger size and greater polarizability of bromine may facilitate stronger interactions within the ATP-binding pocket of the kinase.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of kinase inhibitors derived from 5-halo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehydes.

General Synthetic Workflow for Kinase Inhibitors

The synthesis of kinase inhibitors from 5-bromo- or 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves a multi-step sequence. A common approach is the condensation of the aldehyde with a suitable reaction partner to form an intermediate, followed by further modifications such as cross-coupling reactions to introduce diversity at the 5-position.

Synthetic Workflow General Synthetic Workflow for Kinase Inhibitors start 5-Halo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Halo = Br or Cl) intermediate Condensation Reaction (e.g., with an amine or active methylene compound) start->intermediate Step 1 product Intermediate Scaffold intermediate->product diversification Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) product->diversification Step 2 final_product Final Kinase Inhibitor diversification->final_product Kinase Inhibition Assay Workflow for In Vitro Kinase Inhibition Assay compound Test Compound (Varying Concentrations) incubation Incubation at Room Temperature compound->incubation kinase Recombinant Kinase Enzyme kinase->incubation substrate Kinase Substrate and ATP substrate->incubation detection Detection Reagent Addition (e.g., ADP-Glo™) incubation->detection measurement Signal Measurement (Luminescence or Fluorescence) detection->measurement analysis IC50 Determination measurement->analysis JAK-STAT Pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation dimer STAT Dimer stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 5-Halo-7-azaindole Kinase Inhibitor inhibitor->jak Inhibition

References

Purity Assessment of Synthesized 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block in medicinal chemistry. Alternative and complementary analytical techniques are also discussed, supported by experimental data and detailed protocols to ensure robust and reliable purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for determining the purity of this compound and identifying any process-related impurities. The method separates compounds based on their polarity, with the nonpolar stationary phase retaining the less polar compounds for longer.

A well-developed HPLC method can provide high-resolution separation of the main compound from its impurities, allowing for accurate quantification. For compounds with a pyrrolo[2,3-b]pyridine core, such as the drug Vemurafenib, established HPLC methods can be adapted.

Experimental Protocol: RP-HPLC Method

This protocol is a starting point and may require optimization for specific instrumentation and impurity profiles.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.
Data Presentation: Hypothetical Purity Analysis

The following table illustrates how HPLC data for two different batches of synthesized this compound could be presented.

Table 2: HPLC Purity Analysis of Synthesized Batches

CompoundBatch A Purity (%)Batch B Purity (%)
This compound 98.599.6
Impurity 1 (Starting Material) 0.80.2
Impurity 2 (Oxidized Product) 0.50.1
Other Unknown Impurities 0.20.1
Total Purity 98.5 99.6

Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques provide complementary and often essential structural information.

Table 3: Comparison of Purity Assessment Techniques

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.High resolution, accurate quantification, well-established.Can be destructive, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced specificity.Isomers may not be distinguishable, quantification can be challenging without stable isotope-labeled standards.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a carrier gas.Suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many heterocyclic aldehydes.
Potential Impurities

During the synthesis of this compound, several impurities may form:

  • Unreacted Starting Materials: The immediate precursors used in the final synthetic step.

  • Oxidation Product: The corresponding carboxylic acid, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, formed by oxidation of the aldehyde.

  • Reduction Product: The corresponding alcohol, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, if reducing agents are present.

  • By-products: Isomers or other compounds formed through side reactions.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the context of the target molecule in biological pathways is crucial for comprehensive understanding.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing synthesis Synthesized Compound dissolution Dissolve in Acetonitrile:Water (1:1) synthesis->dissolution filtration Filter through 0.45 µm syringe filter dissolution->filtration hplc HPLC System (C18 Column) filtration->hplc Inject Sample detector UV Detector (254 nm) hplc->detector chromatogram Chromatogram detector->chromatogram Generate Data integration Peak Integration and Quantification chromatogram->integration report Purity Report integration->report

Caption: Workflow for HPLC Purity Assessment.

Purity_Comparison_Logic compound Synthesized This compound hplc HPLC (Quantitative Purity) compound->hplc nmr NMR (Structural Confirmation) compound->nmr ms Mass Spectrometry (Molecular Weight) compound->ms purity_report purity_report hplc->purity_report Purity (%) structural_data structural_data nmr->structural_data Structural Identity mw_data mw_data ms->mw_data Molecular Weight

Caption: Logic for Comprehensive Purity Analysis.

In-vitro Efficacy of 7-Azaindole and Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific research on 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives is limited, a substantial body of evidence highlights the potent anti-cancer activities of the broader classes of 7-azaindole and pyrrolo[2,3-b]pyridine derivatives. These compounds, being structural bioisosteres of indoles, are of significant interest in medicinal chemistry.[1] They have been investigated for their ability to inhibit various kinases and cellular processes crucial for cancer cell proliferation and survival. This guide compares the in-vitro efficacy of several 7-azaindole and pyrrolo[2,3-b]pyridine derivatives against a panel of human cancer cell lines, based on published experimental data.

Comparative Efficacy of Novel Derivatives

The anti-proliferative activity of novel 7-azaindole and pyrrolo[2,3-b]pyridine derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
7-AID 7-AzaindoleHeLa (Cervical Carcinoma)16.96[2]
MCF-7 (Breast Adenocarcinoma)14.12[2]
MDA-MB-231 (Breast Adenocarcinoma)12.69[2]
Compound P1 7-AzaindoleHOS (Osteosarcoma)0.0888[3]
MCF-7 (Breast Adenocarcinoma)Data not provided
A549 (Lung Carcinoma)Data not provided
Compound 4g 7-AzaindoleMCF-7 (Breast Adenocarcinoma)15.56
Compound 35 Pyrrolo[2,3-b]pyridineV600E B-RAF mutated cell lines0.080[4]
Compound 25 Pyrrolo[2,3-b]pyridine-3-oneHep3B (Hepatocellular Carcinoma)0.1397[5]
Compound 4h 1H-pyrrolo[2,3-b]pyridine4T1 (Mouse Breast Cancer)Not specified in abstract

Experimental Protocols

The in-vitro cytotoxicity of the derivatives mentioned above was predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

The principle of the MTT assay lies in the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7]

General Procedure:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined optimal density and incubated to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period, typically 24 to 72 hours.[9]

  • MTT Addition: Following the treatment period, an MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

G cluster_workflow MTT Assay Workflow cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_treatment 2. Treat with Pyrrolo-pyridine Derivatives cell_seeding->compound_treatment mtt_addition 3. Add MTT Reagent (Incubate 2-4h) compound_treatment->mtt_addition formazan_solubilization 4. Add Solubilizing Agent (e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading 5. Measure Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis 6. Calculate IC50 Values absorbance_reading->data_analysis

A generalized workflow of the MTT assay for determining cell viability.

Signaling Pathway Analysis

Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[10][11] Dysregulation of this pathway is implicated in a variety of cancers.[12] The activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13]

The binding of FGF to FGFR leads to receptor dimerization and autophosphorylation, which in turn activates key downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[13] These pathways are central to regulating cell cycle progression and inhibiting apoptosis. The pyrrolo[2,3-b]pyridine derivatives can inhibit the kinase activity of FGFR, thereby blocking these downstream signals and exerting their anti-cancer effects.

G cluster_pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivatives Pyrrolo_pyridine->FGFR Inhibits Proliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival

Inhibition of the FGFR signaling pathway by pyrrolo[2,3-b]pyridine derivatives.

References

A Comparative Guide to the Synthetic Pathways of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key intermediate in the development of various therapeutic agents, can be approached through several distinct synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, cost of starting materials, and reaction conditions.

Introduction

This compound, also known as 5-bromo-7-azaindole-3-carbaldehyde, is a crucial building block in medicinal chemistry. Its synthesis primarily involves two key stages: the construction of the 5-bromo-7-azaindole core and the subsequent introduction of the formyl group at the C3 position. The choice of synthetic strategy for the core structure significantly impacts the overall efficiency and scalability of the process. This guide will compare two prominent pathways: one starting from 2-amino-3-methyl-5-bromopyridine and another from 2-amino-5-bromopyridine. The final formylation step, typically achieved via the Vilsmeier-Haack reaction, will also be detailed.

Comparison of Synthetic Pathways for the 5-bromo-7-azaindole Core

The two primary routes to the 5-bromo-7-azaindole core differ in their starting materials and synthetic strategy.

Pathway 1: From 2-amino-3-methyl-5-bromopyridine

This pathway involves the initial oxidation of 2-amino-3-methyl-5-bromopyridine, followed by a series of reactions to construct the pyrrole ring.

Pathway 2: From 2-amino-5-bromopyridine

This approach begins with the iodination of 2-amino-5-bromopyridine, followed by a palladium-catalyzed coupling and cyclization to form the azaindole ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic pathways to the 5-bromo-7-azaindole intermediate and the subsequent formylation step.

StepParameterPathway 1 (from 2-amino-3-methyl-5-bromopyridine)Pathway 2 (from 2-amino-5-bromopyridine)Vilsmeier-Haack Formylation
Intermediate Synthesis Starting Material 2-amino-3-methyl-5-bromopyridine2-amino-5-bromopyridine5-bromo-1H-pyrrolo[2,3-b]pyridine
Key Reagents Caro's acid, Tetrahydropyrrole, DMF-DMA, Raney Nickel/Hydrazine HydrateN-Iodosuccinimide, Trimethylsilylacetylene, Palladium catalystPhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Overall Yield ~60-70% (estimated from multi-step patents)Variable, often lower due to multiple steps and catalyst efficiencyTypically >80%
Reaction Conditions Mild to moderate temperaturesOften requires elevated temperatures and inert atmospheres for catalytic steps0°C to room temperature
Advantages Avoids expensive noble metal catalysts, potentially lower cost[1]Well-established transformationsHigh yielding and regioselective for the 3-position
Disadvantages Multi-step process, use of hazardous reagents like hydrazine hydrateUse of expensive and air-sensitive palladium catalysts[1]Use of corrosive and moisture-sensitive reagents

Experimental Protocols

Pathway 1: Synthesis of 5-bromo-7-azaindole from 2-amino-3-methyl-5-bromopyridine (Representative Protocol)

  • Step 1: Oxidation to 2-nitro-3-methyl-5-bromopyridine To a solution of 2-amino-3-methyl-5-bromopyridine in concentrated sulfuric acid at 0-5°C, Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) is added dropwise. The reaction is stirred overnight at room temperature. The mixture is then poured into ice water and neutralized with a base to precipitate the product. The solid is filtered, washed with water, and dried to yield 2-nitro-3-methyl-5-bromopyridine.[1]

  • Step 2: Formation of the Pyrrole Ring The 2-nitro-3-methyl-5-bromopyridine is reacted with tetrahydropyrrole and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enamine.

  • Step 3: Reductive Cyclization The intermediate is then treated with a reducing agent such as Raney nickel and hydrazine hydrate to effect reduction of the nitro group and subsequent cyclization to form 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Pathway 2: Synthesis of 5-bromo-7-azaindole from 2-amino-5-bromopyridine (General Scheme)

  • Step 1: Iodination 2-amino-5-bromopyridine is treated with an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent to yield 2-amino-3-iodo-5-bromopyridine.

  • Step 2: Sonogashira Coupling The resulting di-halogenated pyridine is then subjected to a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst.

  • Step 3: Cyclization The resulting 3-alkynylpyridine derivative is then treated with a base to remove the silyl protecting group, followed by cyclization, often promoted by heating, to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Final Step: Vilsmeier-Haack Formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Procedure: To a cooled (0°C) solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring. The resulting mixture (the Vilsmeier reagent) is stirred for a period at low temperature. A solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃). The precipitated product, this compound, is collected by filtration, washed with water, and dried. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Visualizing the Synthetic Pathways

Synthetic_Pathways A1 2-amino-3-methyl- 5-bromopyridine A2 Oxidation A1->A2 Caro's acid A3 2-nitro-3-methyl- 5-bromopyridine A2->A3 A4 Ring Formation A3->A4 1. Tetrahydropyrrole, DMF-DMA 2. Reduction C1 5-bromo-1H-pyrrolo [2,3-b]pyridine A4->C1 B1 2-amino-5-bromopyridine B2 Iodination B1->B2 NIS B3 2-amino-3-iodo- 5-bromopyridine B2->B3 B4 Pd-catalyzed Coupling & Cyclization B3->B4 TMS-acetylene, Pd catalyst B4->C1 D1 Vilsmeier-Haack Formylation C1->D1 POCl3, DMF E1 5-bromo-1H-pyrrolo [2,3-b]pyridine- 3-carbaldehyde D1->E1

Caption: Comparative flowchart of two synthetic pathways to this compound.

Conclusion

The choice between the synthetic pathways to this compound will depend on the specific requirements of the research or development project.

  • Pathway 1 (from 2-amino-3-methyl-5-bromopyridine) offers a potentially more cost-effective route by avoiding expensive noble metal catalysts. However, it involves multiple steps and the use of hazardous reagents, which may be a consideration for scale-up.

  • Pathway 2 (from 2-amino-5-bromopyridine) utilizes well-established palladium-catalyzed cross-coupling reactions. While potentially lower yielding and more expensive due to the catalyst, the steps are often high-yielding and the methodology is robust and widely understood.

The final Vilsmeier-Haack formylation is a reliable and high-yielding method for the introduction of the aldehyde functionality onto the 5-bromo-7-azaindole core, regardless of the preceding synthetic route.

Researchers and process chemists should carefully evaluate the trade-offs between cost, yield, safety, and scalability when selecting the optimal synthetic strategy for their needs.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a brominated heterocyclic compound, it is considered hazardous waste and necessitates strict disposal protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure risks.

Minimum Required PPE:

  • Safety glasses or goggles

  • Chemical-resistant lab coat

  • Chemically resistant gloves

  • Dust respirator (when handling the solid form to prevent inhalation)

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local environmental regulations. This compound should never be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".

  • Store this waste separately from other incompatible waste streams, such as acids, bases, and oxidizers, to prevent dangerous chemical reactions.[1]

Step 2: Waste Collection and Storage

  • Use a designated, leak-proof, and sealable container for collecting the waste.[2] The container must be compatible with the chemical.

  • Keep the waste container securely closed except when adding more waste.[3]

  • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4]

Step 3: Contaminated Material Disposal

  • Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), weighing papers, and pipette tips, must also be disposed of as hazardous waste.[3] Place these items in the same designated hazardous waste container.

  • Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Do not attempt to transport or dispose of the chemical waste independently.

Hazard and Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral May be harmful if swallowed.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific target organ toxicity — single exposure May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Don PPE (Gloves, Goggles, Lab Coat, Respirator) B Step 2: Segregate Waste Label as 'Hazardous Waste' A->B E Step 5: Triple-rinse empty containers Collect rinsate as hazardous waste A->E C Step 3: Collect Waste (Solid chemical and contaminated materials) B->C D Step 4: Store in a sealed, compatible container in a Satellite Accumulation Area C->D F Step 6: Contact EHS for waste pickup D->F E->C G Step 7: Professional Hazardous Waste Disposal F->G

References

Personal protective equipment for handling 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, rigorous adherence to safety protocols is paramount when handling chemical compounds such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide furnishes critical, immediate safety, operational, and disposal information to ensure a secure research environment.

Hazard Identification: This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to mitigate risks associated with handling this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Eye Protection Chemical safety goggles. A face shield is recommended where splashing is a risk.To protect against splashes and dust that can cause serious eye irritation.[2][3]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.To minimize skin contact and protect from potential splashes.[3]
Respiratory Protection A NIOSH-approved air-purifying respirator with appropriate cartridges.Essential for preventing inhalation, especially when working outside of a certified chemical fume hood or if dust or aerosols may be generated.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic methodology is vital for minimizing the risk of exposure and contamination during the handling of this compound.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for the compound is accessible.

  • Verify that a certified chemical fume hood is operational.

  • Confirm that an eyewash station and safety shower are in close proximity and operational.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Have a spill kit readily available.

Step 2: Handling

  • Conduct all transfers and manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[3]

  • Avoid direct contact by using appropriate tools (e.g., spatulas, pipettes).

  • Minimize the generation of dust and aerosols.

  • Keep the container tightly closed when not in use.

Step 3: Post-Handling

  • Decontaminate all work surfaces and equipment after use.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a designated, sealed, and clearly labeled container for hazardous solid waste.[3]

    • Liquid Waste: If the compound is in solution, collect all liquid waste in a designated, labeled, and sealed container for halogenated organic waste.[3]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and list "this compound" as a component.[5]

  • Storage: Store sealed waste containers in a designated, secure secondary containment area, away from incompatible materials, while awaiting pickup.[5]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5][7]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Minimize Dust/Aerosol Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Remove PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste (Solid/Liquid) post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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